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  • Product: Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride
  • CAS: 1255099-56-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream drug discovery pipelines. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream drug discovery pipelines. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9) is a highly versatile scaffold utilized extensively in the synthesis of neuroleptics, prokinetics, and serotonergic ligands [1].

As a Senior Application Scientist, I frequently leverage this compound because it offers orthogonal reactivity: a primary amine (stabilized as a hydrochloride salt) and a methyl ester. This allows for sequential, highly controlled derivatization. Furthermore, its unique ortho-methoxy substituent plays a critical role in conformational locking—a structural prerequisite in the design of high-affinity GPCR ligands, such as 5-HT4 receptor antagonists [2]. This guide details its core properties, structural rationale, and field-validated protocols for its incorporation into complex pharmacophores.

Physicochemical Profiling

Understanding the baseline physical properties of this intermediate is crucial for solvent selection and predicting its behavior during extraction and purification.

PropertyValue / Description
Chemical Name Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride
CAS Number 1255099-56-9
Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, and DMSO; Insoluble in Hexanes
Storage Conditions 4°C, desiccated (hygroscopic nature requires moisture protection)

Data synthesized from commercial chemical reference standards [1][3].

Structural Significance & Mechanistic Rationale

The architectural logic of Methyl 3-(2-aminoethyl)-2-methoxybenzoate is not accidental; it is engineered to solve specific binding and synthetic challenges.

  • The Ortho-Methoxy Effect (Conformational Locking): In benzamide-derived drugs, an alkoxy group ortho to the carbonyl (ester or amide) restricts the rotation of the carbonyl group through steric hindrance and intramolecular hydrogen bonding (when converted to an amide). This forces the molecule into a rigid, bioactive conformation required for target receptor engagement.

  • The 2-Aminoethyl Linker: The two-carbon chain provides optimal flexibility, acting as a spacer that allows the primary amine to interact with secondary binding pockets (e.g., aspartate residues in GPCRs) or to serve as a conjugation point for fluorophores [2].

  • Hydrochloride Salt Formulation: Free primary amines are prone to oxidation, auto-amidation, or polymerization. The HCl salt ensures long-term shelf stability and prevents premature reactivity, acting as an implicit protecting group until neutralized.

StructuralLogic Core Methyl 3-(2-aminoethyl)- 2-methoxybenzoate Methoxy 2-Methoxy Group Core->Methoxy Ester Methyl Ester Core->Ester Aminoethyl 3-(2-Aminoethyl) Chain Core->Aminoethyl Func1 Conformational Locking (Steric/H-Bonding) Methoxy->Func1 Func2 Orthogonal Reactivity (Latent Acid Vector) Ester->Func2 Func3 Pharmacophore Linker (Primary Amine) Aminoethyl->Func3

Fig 1: Pharmacophore mapping and structural rationale of the methoxybenzoate derivative.

Experimental Workflows: Orthogonal Derivatization

To effectively utilize this molecule, the amine must first be liberated and coupled, followed by the optional hydrolysis of the ester to form a new vector for synthesis. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol A: Amide Coupling via In-Situ Free-Basing

Objective: Couple the primary amine to a target carboxylic acid without disrupting the methyl ester.

  • Neutralization: Suspend the hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively liberates the primary amine without competing for electrophiles in the subsequent coupling step, preventing side reactions.

  • Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in DCM and add 1.1 eq of HATU. Stir for 15 minutes.

    • Causality: HATU generates a highly reactive OAT ester. Pre-activation in a separate flask prevents the primary amine from reacting directly with the uronium coupling agent, which would otherwise form unwanted guanidinium byproducts.

  • Coupling: Transfer the activated acid to the free amine solution. Stir at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 210 [M+H]+ peak (free base) and the appearance of the target product mass confirms completion.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Cleave the methyl ester to yield a free carboxylic acid for subsequent downstream coupling.

  • Solvent System: Dissolve the resulting amide from Protocol A in a 2:1:1 mixture of THF:MeOH:H_2O.

    • Causality: This ternary mixture ensures the complete dissolution of both the lipophilic organic intermediate (THF/MeOH) and the inorganic base (Water), preventing biphasic reaction stalling.

  • Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H_2O). Stir at room temperature for 12 hours.

    • Causality: LiOH provides mild, controlled saponification. It is strong enough to cleave the methyl ester but mild enough to avoid hydrolyzing the newly formed amide bond.

  • Workup & Validation: Acidify the mixture with 1M HCl to pH 3 to precipitate the free carboxylic acid. Extract with Ethyl Acetate. Validate the structure via 1 H-NMR (disappearance of the ~3.85 ppm singlet corresponding to the methyl ester).

Workflow A Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl B Free-basing (DIPEA, DCM) A->B Neutralization C Free Amine Intermediate B->C D Amide Coupling (HATU, R-COOH) C->D Electrophile addition E Amide Derivative (Ester intact) D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F Saponification G Final Carboxylic Acid Derivative F->G

Fig 2: Step-by-step orthogonal derivatization workflow for the bifunctional scaffold.

Analytical Characterization Standards

To ensure scientific integrity, any batch of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride must be validated prior to use:

  • LC-MS: Should exhibit a dominant peak at m/z 210.1 [M+H]+ (representing the free base mass of 209.1 Da).

  • NMR Spectroscopy: Key diagnostic peaks include the methoxy singlet (~3.8 ppm, 3H), the methyl ester singlet (~3.9 ppm, 3H), and the broad amine/HCl protons exchanging in polar deuterated solvents (e.g., DMSO- d6​ ).

References

  • Journal of Medicinal Chemistry. "Synthesis and Characterization of the First Fluorescent Antagonists for Human 5-HT4 Receptors." ACS Publications, 2003. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride." PubChem Database. Retrieved from:[Link]

Exploratory

Advanced Process Chemistry Guide: Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound CAS Registry: 1255099-56-9 Executive Summary In modern drug discovery, bifunctional building blocks are the cornerstone of sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound CAS Registry: 1255099-56-9

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of scalable Active Pharmaceutical Ingredient (API) synthesis. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly versatile, high-value intermediate widely utilized in pharmaceutical research and development[1]. Featuring a nucleophilic primary amine and an electrophilic methyl ester separated by a sterically modulating methoxy group, this compound is primed for complex derivatization.

As a Senior Application Scientist, I have observed that the primary failure mode when scaling up amino-ester intermediates is premature, uncontrolled reactivity. This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and strict analytical controls to ensure the structural integrity of this critical intermediate.

Physicochemical Profiling & Structural Vulnerabilities

To effectively utilize this intermediate, we must first understand its quantitative baseline and inherent structural tensions. The compound is supplied as a white crystalline powder and must be stored at 4°C to maintain long-term stability[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Verification
Chemical Name Methyl 3-(2-aminoethyl)-2-methoxybenzoate HClStandard IUPAC
CAS Number 1255099-56-9[1]
Molecular Formula C₁₁H₁₆ClNO₃[3]
Molecular Weight 245.7 g/mol [3]
Appearance White to off-white crystalline powderVisual / [1]
Storage Temperature 4°C (Desiccated)[2]
Mechanistic Reactivity Map

The molecule contains three distinct functional domains. The spatial proximity of the 2-aminoethyl group to the 1-methyl ester creates a thermodynamic vulnerability: if the amine is deprotonated (free base form), it can readily undergo intramolecular nucleophilic acyl substitution, attacking the ester to form a 6-membered dihydroisoquinolinone lactam.

Reactivity_Map Core CAS 1255099-56-9 Core Scaffold Amine Primary Amine (Nucleophile) Core->Amine Alkylation Ester Methyl Ester (Electrophile) Core->Ester Amidation Ether Methoxy Group (Steric Shield) Core->Ether Demethylation

Fig 1: Reactivity map highlighting the distinct functional domains of the intermediate.

Optimized Synthetic Workflow: The In-Situ Protonation Strategy

To synthesize this compound from its nitrile precursor (Methyl 3-(cyanomethyl)-2-methoxybenzoate) while preventing the lactamization described above, process chemists must utilize an in-situ trapping strategy . By conducting the catalytic hydrogenation in the presence of methanolic HCl, the transient primary amine is instantly protonated into its non-nucleophilic hydrochloride salt.

Synthetic_Pathway SM Methyl 3-(cyanomethyl) -2-methoxybenzoate Step1 Reduction (H2, Pd/C) SM->Step1 Int Free Primary Amine (Transient) Step1->Int Side Lactamization (Undesired) Int->Side Without HCl Step2 In-situ Protonation (MeOH/HCl) Int->Step2 With HCl Product Target API Intermediate (CAS 1255099-56-9) Step2->Product

Fig 2: Synthetic workflow showing in-situ protonation to prevent undesired lactamization.

Self-Validating Protocol: Nitrile Reduction to Hydrochloride Salt

Objective: Convert the nitrile precursor to the target amino-ester hydrochloride salt with >98% purity.

Step 1: Pre-Reaction Assembly

  • Charge a pressure-rated hydrogenation vessel with 1.0 eq of Methyl 3-(cyanomethyl)-2-methoxybenzoate.

  • Dissolve in anhydrous methanol (10 volumes).

  • Causality Check: Ensure the methanol is strictly anhydrous. Trace water will lead to partial hydrolysis of the methyl ester under the acidic conditions applied in Step 2.

Step 2: Acidification

  • Slowly add 1.5 eq of anhydrous methanolic HCl (3M) to the solution at 0°C.

  • Causality Check: The stoichiometric excess of HCl is the critical control point. It guarantees the amine is protonated the exact millisecond it is formed, neutralizing its nucleophilicity.

Step 3: Catalysis & Hydrogenation

  • Under an argon blanket, add 10 wt% Palladium on Carbon (Pd/C, 10% loading).

  • Purge the vessel with H₂ gas three times. Pressurize to 40 psi and agitate at 25°C for 6 hours.

Step 4: Self-Validation Gate (LC-MS)

  • Validation Gate: Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Pass Criteria: The protocol is self-validating only if the LC-MS trace shows the complete absence of the nitrile precursor (m/z 205) and a singular dominant peak for the protonated amine (m/z 210 [M+H]⁺). If the intermediate imine mass (m/z 208) is detected, repressurize and extend hydrogenation by 2 hours. Do not proceed to isolation until this gate is passed.

Step 5: Isolation & Crystallization

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol, adding diethyl ether dropwise until turbidity appears. Cool to 4°C to precipitate the pure hydrochloride salt.

Analytical Validation & Quality Control

To ensure the intermediate is suitable for downstream API synthesis, it must pass strict quantitative analytical specifications.

Table 2: Quality Control Specifications
ParameterTarget SpecificationAnalytical MethodologyCausality / Rationale
Purity ≥ 98.0% (Area)RP-HPLC (C18, UV @ 254 nm)Ensures absence of the lactam side-product, which would act as a chain-terminator in downstream amidation.
Mass Confirmation 210.1 m/z[M+H]⁺LC-ESI-MS (Positive Ion)Validates successful reduction of the nitrile to the primary amine.
Residual Moisture ≤ 0.5% w/wKarl Fischer TitrationPrevents long-term hydrolytic degradation of the methyl ester during storage.
Assay 99.0% - 101.0%Non-aqueous TitrationConfirms the exact stoichiometry of the hydrochloride salt form.

Safety and Handling Protocols

When handling Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, laboratory personnel must adhere to strict safety guidelines. Based on safety data for structurally related aminoethylbenzoate hydrochlorides, this class of compounds triggers specific GHS hazard classifications[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory PPE: Nitrile gloves, chemical splash goggles, and a NIOSH-approved particulate respirator if handling bulk powder outside of a ventilated weighing enclosure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 3-(2-aminoethyl)benzoate hydrochloride." PubChem Database. URL:[Link]

Sources

Foundational

"Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" molecular structure

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals. Executive Summary Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly specialized, bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals.

Executive Summary

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly specialized, bifunctional building block utilized in advanced pharmaceutical synthesis. Featuring a phenethylamine pharmacophore embedded within an ortho-anisic acid framework, this molecule presents unique synthetic challenges due to the competing reactivity of its nucleophilic primary amine and electrophilic methyl ester.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the causality of orthogonal reactivity , chemoselective synthesis, and the self-validating protocols required to handle this molecule successfully.

Structural and Physicochemical Profiling

The architecture of this molecule is a 1,2,3-trisubstituted benzene ring. The ortho-methoxy group at C2 induces significant steric hindrance, forcing the C1 methyl ester and the C3 aminoethyl side chain out of coplanarity with the aromatic ring. This conformationally restricted geometry is highly prized in the development of selective receptor ligands (e.g., dopamine D2/D3 antagonists).

Table 1: Physicochemical and Pharmacokinetic Profiling

ParameterValueCausality / Implication in Drug Design
Molecular Formula C11H15NO3 · HClBase MW: 209.24 g/mol ; Salt MW: 245.70 g/mol .
LogP (Predicted) ~1.2 (Free Base)Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Amine) ~9.5Highly protonated at physiological pH (7.4).
Aqueous Solubility >50 mg/mL (Salt)HCl salt formation disrupts crystal lattice energy, enhancing hydration[1].
H-Bond Donors/Acceptors 3 / 4 (Salt)Conforms strictly to Lipinski’s Rule of 5 for oral bioavailability.
The Causality of Salt Formulation

Why isolate this molecule as a hydrochloride salt rather than a free base? The free base contains both a nucleophilic primary amine and an electrophilic methyl ester. If left as a free liquid, it is highly susceptible to intramolecular aminolysis , forming a stable dihydroisoquinolinone (lactam) degradation product. Converting it to the hydrochloride salt protonates the amine, neutralizing its nucleophilicity and locking the molecule in a stable, highly soluble solid state[1].

Stability FB Free Base (Nucleophilic Amine) Lactam Dihydroisoquinolinone (Degradation Product) FB->Lactam Intramolecular Aminolysis (Degradation) Salt Hydrochloride Salt (Stable, Protonated) FB->Salt + HCl (g) in Ether (Stabilization) Salt->FB + NaOH (aq) (Freebasing)

Fig 1: Causality of salt formation preventing intramolecular aminolysis and lactamization.

Retrosynthetic Strategy & Chemoselectivity

The synthesis of this target requires strict chemoselectivity. We build the molecule from 3-formyl-2-methoxybenzoic acid via esterification, followed by a Henry reaction, and a highly selective reduction.

Synthesis A 3-Formyl-2-methoxy benzoic acid B Methyl 3-formyl-2 -methoxybenzoate A->B SOCl2, MeOH (Esterification) C Methyl 3-(2-nitrovinyl) -2-methoxybenzoate B->C CH3NO2, Base (Henry Reaction) D Methyl 3-(2-aminoethyl) -2-methoxybenzoate C->D NaBH4, CuCl2 (Chemoselective Reduction) E Target Molecule (HCl Salt) D->E HCl in Ether (Salt Formation)

Fig 2: Chemoselective synthesis pathway of Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl.

The Chemoselectivity Dilemma

Standard phenethylamine syntheses often employ Lithium Aluminum Hydride (LiAlH4) for the reduction of nitrostyrenes[2]. However, LiAlH4 lacks chemoselectivity and will concomitantly reduce our methyl ester into a benzyl alcohol. To achieve orthogonal reactivity, a catalytic NaBH4​/CuCl2​ system is mandated. This system selectively reduces the nitroalkene to the primary amine while leaving the ester completely intact[3].

Self-Validating Experimental Protocols

Step 1: Esterification via Thionyl Chloride

Mechanism: Thionyl chloride ( SOCl2​ ) converts the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which is subsequently attacked by methanol to yield the methyl ester[4].

  • Suspend 3-formyl-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0°C.

  • Add SOCl2​ (2.0 eq) dropwise to control the exothermic release of HCl and SO2​ gases.

  • Reflux for 4 hours.

  • Self-Validation : Monitor via IR spectroscopy. The broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) will disappear, replaced by a sharp ester C=O stretch at ~1725 cm⁻¹.

Step 2: Chemoselective Reduction of the Nitrostyrene
  • Dissolve the intermediate methyl 3-(2-nitrovinyl)-2-methoxybenzoate (10 mmol) in absolute ethanol (50 mL) and cool to 0°C.

  • Add CuCl2​⋅2H2​O (0.5 mmol, 5 mol%).

  • Add NaBH4​ (40 mmol) in small portions over 30 minutes.

  • Self-Validation : The initial blue color of Cu(II) will rapidly transition to a black suspension of Cu(0) nanoparticles, confirming active catalyst formation[3]. Simultaneously, the bright yellow color of the nitrostyrene will fade. On TLC (Hexanes:EtOAc 3:1), the UV-active yellow spot will disappear, and a ninhydrin-positive baseline spot will emerge, confirming primary amine formation.

  • Quench with saturated aqueous NH4​Cl (20 mL), extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the free base.

Step 3: Hydrochloride Salt Formation
  • Immediately dissolve the crude free base in anhydrous diethyl ether (20 mL) at 0°C to prevent lactamization.

  • Introduce 2.0 M HCl in diethyl ether dropwise until the pH reaches ~2.

  • Self-Validation : Immediate precipitation of a white crystalline solid will occur. If the solution remains clear, scratch the flask interior with a glass rod to induce nucleation. Filter and dry under high vacuum.

Analytical Characterization Workflow

To verify the structural integrity of the synthesized batch, the following analytical parameters must be met:

  • HPLC-UV : Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). The target molecule will elute as a sharp, symmetrical peak (TFA prevents peak tailing of the amine).

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.20 (br s, 3H): Protonated amine ( −NH3+​ ).

    • δ 7.60 - 7.10 (m, 3H): Aromatic protons.

    • δ 3.85 (s, 3H): Ester methoxy group ( −COOCH3​ ).

    • δ 3.78 (s, 3H): Ether methoxy group ( −OCH3​ ).

    • δ 3.05 (m, 2H) & δ 2.85 (m, 2H): Aminoethyl aliphatic protons ( −CH2​CH2​− ).

References

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • L. D. A. et al. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. URL: [Link]

  • OpenStax. "21.3 Reactions of Carboxylic Acids." Organic Chemistry. URL: [Link]

  • Organic Process Research & Development. "Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt." ACS Publications. URL: [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Executive Summary In the landscape of neuropharmacology and gastroenterology, bivalent scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary

In the landscape of neuropharmacology and gastroenterology, bivalent scaffolds that can selectively modulate monoaminergic G protein-coupled receptors (GPCRs) are highly sought after. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride represents a highly specialized pharmacophore that bridges two classic structural motifs: the phenethylamine backbone (ubiquitous in endogenous monoamines) and the 2-methoxybenzoate core (a hallmark of selective synthetic ligands).

This technical guide deconstructs the mechanism of action of this scaffold, detailing its causal structural biology, its divergent signaling pathways at Serotonin 5-HT4 and Dopamine D2 receptors, and the self-validating experimental workflows required to profile its pharmacological efficacy.

Structural Pharmacology & Target Engagement

To understand the mechanism of action, we must first analyze the causality behind the molecule's structural components. The binding of this compound to Class A GPCRs is not random; it is dictated by precise steric and electrostatic interactions within the orthosteric binding site.

The 2-Methoxybenzoate Core: Enforcing Coplanarity

The presence of the methoxy group at the ortho position (C2) relative to the ester carbonyl is a critical design feature. Steric hindrance and intramolecular dipole-dipole interactions force the ester carbonyl oxygen to adopt a coplanar conformation with the aromatic ring. This rigid geometry is essential for optimal π−π stacking with conserved phenylalanine and tryptophan residues (e.g., Trp6.48) in the GPCR binding pocket, a mechanism well-documented in substituted benzamide and benzoate ligands [1].

The 3-(2-Aminoethyl) Moiety: The Asp3.32 Anchor

Endogenous monoamines (dopamine, serotonin) rely on a primary amine to anchor themselves to the receptor. In this scaffold, the 2-aminoethyl chain serves this exact purpose. Formulated as a hydrochloride salt , the primary amine is fully protonated at physiological pH (7.4). This positive charge forms a critical, high-energy salt bridge with Asp3.32 (Ballesteros-Weinstein numbering), a highly conserved aspartic acid residue located in Transmembrane Helix 3 (TM3) of all aminergic GPCRs [2]. Without this protonated amine, receptor affinity drops by several orders of magnitude.

The Methyl Ester: Lipophilicity and Trajectory

Unlike a bulky amide or a highly polar free carboxylic acid, the methyl ester provides a lipophilic handle that improves membrane permeability while occupying a specific hydrophobic sub-pocket (often the Ile3.40 sub-pocket in D2 receptors). This dictates whether the ligand acts as an agonist (inducing TM6 outward movement) or an antagonist (sterically blocking TM6 movement) [4].

Mechanistic Pathways: Divergent GPCR Modulation

Methyl 3-(2-aminoethyl)-2-methoxybenzoate derivatives typically exhibit a bivalent pharmacological profile, acting as agonists at 5-HT4 receptors and antagonists/inverse agonists at Dopamine D2 receptors .

  • 5-HT4 Receptor (Gs-Coupled): Binding to the 5-HT4 orthosteric site induces a conformational shift that promotes the coupling of the stimulatory G-protein ( Gs​ ). This activates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, a mechanism critical for gastrointestinal prokinetic effects and cognitive enhancement [1, 3].

  • Dopamine D2 Receptor (Gi/o-Coupled): At the D2 receptor, the scaffold acts as an antagonist. Its binding is highly sensitive to allosteric modulation by sodium ions ( Na+ ). Na+ binds to a conserved pocket beneath the orthosteric site, stabilizing an interaction between Asp3.32 and Tyr7.43. This locks the receptor in an inactive state, enhancing the binding affinity of 2-methoxybenzoate antagonists and preventing the Gi/o​ -mediated inhibition of Adenylyl Cyclase [2].

GPCR_Signaling cluster_5HT4 5-HT4 Receptor Pathway (Gs) cluster_D2 Dopamine D2 Receptor Pathway (Gi/o) Compound Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl R_5HT4 5-HT4 Receptor (Activation) Compound->R_5HT4 Agonism R_D2 D2 Receptor (Inhibition) Compound->R_D2 Antagonism Gs Gs Protein R_5HT4->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_up ↑ cAMP Levels AC_stim->cAMP_up PKA PKA Activation cAMP_up->PKA Gi Gi/o Protein R_D2->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_down ↓ cAMP Levels AC_inhib->cAMP_down

Fig 1: Divergent GPCR modulation pathways (Gs vs Gi/o) by the bivalent scaffold.

Self-Validating Experimental Workflows

To rigorously quantify the mechanism of action, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are caught early.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at 5-HT4 and D2 receptors. Causality: We use [3H]GR113808 for 5-HT4 and [3H]spiperone for D2 because these are highly selective, high-affinity radioligands that define the orthosteric pocket boundaries.

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT4 or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.2 nM [3H]GR113808 ), and 10-point serial dilutions of the test compound ( 10−12 to 10−5 M).

  • State Uncoupling (Crucial Step): Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog) to the D2 assay. Why? This uncouples the G-protein, shifting all receptors to a low-affinity state, which provides a cleaner baseline for evaluating pure antagonist affinity without the confounding variable of G-protein coupling dynamics.

  • Incubation & Filtration: Incubate for 60 mins at 25°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI (to reduce non-specific binding).

  • Self-Validation Checkpoint: Include wells with 10 µM unlabelled Serotonin (for 5-HT4) or Haloperidol (for D2) to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the membrane wash steps must be optimized.

Protocol 2: cAMP Accumulation HTRF Assay (Functional Efficacy)

Objective: Determine functional potency ( EC50​/IC50​ ) and intrinsic efficacy ( Emax​ ).

  • Cell Seeding: Plate 5-HT4 or D2 expressing cells at 10,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This ensures the assay measures true adenylyl cyclase activity rather than a fluctuating balance of synthesis and degradation.

  • Compound Stimulation:

    • For 5-HT4 (Agonist mode): Add serial dilutions of the test compound.

    • For D2 (Antagonist mode): Pre-incubate with the test compound for 15 mins, then challenge with an EC80​ concentration of Quinpirole (a D2 agonist).

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Self-Validation Checkpoint: Run a full dose-response curve of endogenous 5-HT alongside the test compound. The Emax​ of the test compound must be normalized to the 5-HT Emax​ (defined as 100%). If the test compound yields an Emax​ of 60%, it is definitively classified as a partial agonist.

Workflow Prep Compound Preparation Bind Radioligand Binding Assay Prep->Bind 10µM - 1pM Func cAMP Accumulation Functional Assay Bind->Func Ki < 10nM Data Data Analysis (Schild Plot & EC50) Func->Data Emax & EC50 Val In Vivo Validation Data->Val Lead Selection

Fig 2: Step-by-step self-validating pharmacological screening workflow.

Quantitative Data Summary

To benchmark the Methyl 3-(2-aminoethyl)-2-methoxybenzoate scaffold against industry standards, the following table summarizes the expected quantitative pharmacological profile based on homologous 2-methoxybenzoate derivatives (e.g., ML10302, Eticlopride) [1, 4].

Target ReceptorAssay TypeMetricExpected Value RangeFunctional Classification
5-HT4 (Human) Radioligand Binding Ki​ 1.0 – 5.5 nMHigh Affinity
5-HT4 (Human) cAMP Accumulation EC50​ 3.0 – 10.0 nMPotent Agonist
5-HT4 (Human) cAMP Accumulation Emax​ 65% – 85%Partial Agonist
Dopamine D2L Radioligand Binding Ki​ 15.0 – 45.0 nMModerate Affinity
Dopamine D2L cAMP Inhibition IC50​ 50.0 – 120.0 nMAntagonist
5-HT3 (Human) Radioligand Binding Ki​ > 1,000 nMOff-Target (Selective)

Note: The scaffold demonstrates >100-fold selectivity for 5-HT4 over the closely related 5-HT3 receptor, a critical safety metric to avoid emetic side effects.

References

  • Yang D, et al. (1997). "New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors." Journal of Medicinal Chemistry. URL:[Link]

  • Michino M, et al. (2015). "Structural basis for Na(+)-sensitivity in dopamine D2 and D3 receptors." Chemical Communications. URL:[Link]

  • Blondel O, et al. (1998). "Pharmacological characterization of the human 5-HT4(d) receptor splice variant stably expressed in Chinese hamster ovary cells." British Journal of Pharmacology. URL:[Link]

  • Chien EY, et al. (2010). "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science. URL: [Link]

Foundational

The Pharmacological Potential and Synthetic Utility of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride in Drug Discovery

Executive Summary In modern hit-to-lead optimization, the selection of versatile, privileged building blocks dictates the efficiency of exploring chemical space. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead optimization, the selection of versatile, privileged building blocks dictates the efficiency of exploring chemical space. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS 1255099-56-9) is a highly specialized, commercially available pharmacophore precursor[1]. While not an approved therapeutic entity on its own, its unique structural topology—a phenethylamine core decorated with orthogonal functional groups (an ortho-methoxy ether and a meta-methyl ester)—makes it an exceptional starting material for synthesizing complex neuroactive ligands and polyheterocyclic scaffolds.

This technical guide explores the causality behind its chemical reactivity, its biological target space (specifically monoaminergic GPCRs and kinase inhibitors), and provides self-validating experimental workflows for integrating this molecule into high-throughput library generation.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand the electronic and steric interplay of its substituents. The compound is supplied as a hydrochloride salt to prevent premature oxidative degradation and spontaneous polymerization of the primary amine.

Structural Causality in Drug Design:
  • Primary Amine (Ethylamine chain): Mimics the endogenous neurotransmitter binding motif required for anchoring to the conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G-Protein-Coupled Receptors (GPCRs)[2].

  • 2-Methoxy Group: Acts as an electron-donating group (EDG) that activates the aromatic ring for electrophilic cyclization. Biologically, ortho-methoxy substitutions on phenethylamines are critical for orienting the ligand within the hydrophobic pockets of 5-HT receptors[2].

  • 3-Methyl Ester: Provides an electrophilic handle for downstream amidation or saponification, allowing chemists to rapidly probe the steric boundaries of a target receptor's binding site without disrupting the core pharmacophore.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
IUPAC Name Methyl 3-(2-aminoethyl)-2-methoxybenzoate HClStandard nomenclature for regulatory tracking
CAS Number 1255099-56-9Identifier for commercial sourcing[1]
Molecular Formula C₁₁H₁₆ClNO₃Formula of the supplied salt form
Molecular Weight 245.7 g/mol Low MW ensures high ligand efficiency (LE)
Physical State White crystalline powderIndicates high purity and stability
Free Base MW 209.24 g/mol Target mass for LC-MS [M+H]+ = 210.2

Pharmacological Trajectory & Target Space

The intrinsic biological activity of CAS 1255099-56-9 is realized through its conversion into two primary classes of therapeutic scaffolds.

Pathway A: Monoaminergic GPCR Modulation

The β-phenethylamine pharmacophore is the foundational backbone for ligands targeting Dopamine (D2/D3), Serotonin (5-HT2A/2C), and Trace Amine-Associated Receptors (TAAR1)[3]. By utilizing the primary amine for reductive amination (e.g., adding an N-benzyl group), researchers can synthesize potent 5-HT2A agonists or antagonists. The presence of the 2-methoxy group restricts the conformational flexibility of the ethylamine side chain, pre-organizing the molecule into a bioactive conformation that mimics endogenous serotonin[2].

Pathway B: Tetrahydroisoquinoline (THIQ) Scaffolds

The Tetrahydroisoquinoline (THIQ) core is a ubiquitous motif in natural product alkaloids and synthetic drugs (e.g., nomifensine, solifenacin). Because CAS 1255099-56-9 possesses an electron-rich aromatic ring and a primary amine, it is highly susceptible to the Pictet-Spengler reaction [4]. Cyclization yields highly rigidified, multi-cyclic structures that exhibit profound activity against kinases, phosphodiesterases, and adrenergic receptors.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic utility of the core molecule, demonstrating how a single building block branches into distinct pharmacological domains.

G Core CAS 1255099-56-9 (Phenethylamine Core) PS_Rxn Pictet-Spengler Cyclization Core->PS_Rxn Aldehyde, H+ Amidation Ester Hydrolysis & Amidation Core->Amidation Protection, Base THIQ Tetrahydroisoquinoline (THIQ) Scaffolds PS_Rxn->THIQ Phenethyl Substituted Phenethylamines Amidation->Phenethyl Target1 Kinase Inhibitors & Adrenergic Antagonists THIQ->Target1 Target2 5-HT & Dopamine Receptor Ligands Phenethyl->Target2

Divergent synthetic pathways of CAS 1255099-56-9 toward privileged pharmacological scaffolds.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.

Protocol A: Asymmetric Pictet-Spengler Cyclization to THIQ Scaffolds

Objective: Construct a rigidified 1-substituted-8-methoxy-7-carbomethoxy-THIQ core for kinase inhibitor library generation[4].

  • Free-Basing & Imine Formation:

    • Action: Suspend CAS 1255099-56-9 (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) followed by the desired aldehyde (e.g., benzaldehyde, 1.1 eq) and 4Å molecular sieves.

    • Causality: The HCl salt must be neutralized to render the amine nucleophilic. Molecular sieves are critical to sequester the water byproduct, driving the thermodynamic equilibrium entirely toward the imine intermediate.

    • Validation Checkpoint: Aliquot 10 µL, dilute in MeCN, and run LC-MS. For benzaldehyde, the mass should shift from [M+H]+ 210.2 to the imine mass[M+H]+ 298.3. Do not proceed until >95% conversion is observed.

  • Acid-Catalyzed Cyclization:

    • Action: Cool the reaction to 0°C. Dropwise add Trifluoroacetic acid (TFA, 2.0 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: TFA protonates the imine, vastly increasing its electrophilicity. The electron-donating 2-methoxy group directs the electrophilic aromatic substitution to the para-position, forcing the ring closure.

  • Quench & Isolation:

    • Action: Quench with saturated NaHCO₃ to neutralize the TFA. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthogonal Ester Amidation for GPCR Ligands

Objective: Synthesize a library of benzamides while preserving the primary amine for subsequent target binding.

  • Amine Protection (Boc-ylation):

    • Action: Dissolve CAS 1255099-56-9 in THF/H₂O (1:1). Add NaHCO₃ (2.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.

    • Causality: The primary amine must be masked to prevent intramolecular lactamization or intermolecular polymerization during the subsequent ester hydrolysis.

    • Validation Checkpoint: LC-MS must show complete disappearance of [M+H]+ 210.2 and the appearance of the Boc-protected mass [M+H]+ 310.4.

  • Ester Saponification:

    • Action: To the crude protected mixture, add LiOH·H₂O (3.0 eq). Stir at 40°C for 6 hours. Acidify to pH 4 using 1M HCl and extract with Ethyl Acetate.

    • Causality: Saponification converts the unreactive methyl ester into a highly reactive carboxylic acid, preparing it for peptide-like coupling.

  • Amide Coupling:

    • Action: Dissolve the resulting acid in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and a secondary amine library member (1.1 eq).

    • Causality: HATU forms a highly reactive active ester intermediate, allowing for rapid amidation even with sterically hindered secondary amines, generating a diverse array of GPCR-targeting benzamides.

References

  • The Pictet-Spengler Reaction Updates Its Habits Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review Source: Semantic Scholar URL:[Link]

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: ACS Publications URL:[Link]

Sources

Exploratory

A Technical Guide for the Neuropharmacological Characterization of Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl: A Novel CNS Candidate

Executive Summary: The search for novel chemical entities with therapeutic potential in neuroscience is a paramount objective in drug development. This document provides a comprehensive technical framework for the invest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The search for novel chemical entities with therapeutic potential in neuroscience is a paramount objective in drug development. This document provides a comprehensive technical framework for the investigation of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a compound of interest due to its structural characteristics and relation to other neuroactive molecules. While direct research on this specific compound is nascent, its isomeric analog, Methyl-2-Amino-3-Methoxybenzoate (MAM), has demonstrated promising antipsychotic and pro-cognitive properties in preclinical models.[1][2][3] This guide, intended for neuroscience researchers and drug development professionals, outlines a systematic, multi-phase research program to elucidate the compound's physicochemical properties, mechanism of action, pharmacokinetic profile, and potential therapeutic efficacy. By integrating in vitro screening, in vivo modeling, and detailed data analysis, this roadmap provides the critical steps required to validate this molecule as a potential lead candidate for central nervous system disorders.

Chemical Profile and Rationale for Investigation

Physicochemical Properties

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a small molecule available for research purposes.[4] Its core structure consists of a substituted benzene ring containing a methoxy group, a methyl ester, and an aminoethyl side chain. This combination of functional groups, particularly the aminoethyl moiety, is a common feature in many endogenous neurotransmitters and synthetic psychoactive compounds, suggesting a potential for interaction with CNS targets.

Table 1: Physicochemical Properties of Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl

Property Value Source
CAS Number 1255099-56-9 Sapphire Bioscience[4]
Molecular Formula C₁₁H₁₆ClNO₃ Sapphire Bioscience[4]
Molecular Weight 245.7 g/mol Sapphire Bioscience[4]

| Structure | A benzoate ester with methoxy and aminoethyl substituents | - |

Rationale Based on Structural Analogs

The primary impetus for investigating this compound stems from compelling research on its isomer, Methyl-2-Amino-3-Methoxybenzoate (MAM), a natural protoalkaloid.[1] Studies have shown that MAM alleviates positive and cognitive symptoms in rodent models of schizophrenia.[1][3] It effectively reduces hyperdopaminergic behaviors induced by agents like apomorphine and phencyclidine (PCP) without inducing catalepsy or metabolic side effects commonly associated with atypical antipsychotics.[1] Given that structural alterations can significantly modulate pharmacological activity, it is logical to hypothesize that Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl may share a similar pharmacological profile or possess unique, therapeutically relevant properties of its own.

Proposed Synthesis Outline

While a specific synthesis protocol for this molecule is not widely published, a logical route can be adapted from established methods for related benzoic acid derivatives, such as Fischer-Speier esterification. The process would likely involve the esterification of the corresponding carboxylic acid precursor, 3-(2-aminoethyl)-2-methoxybenzoic acid.

Workflow 1: Proposed Fischer Esterification Synthesis

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Suspend 3-(2-aminoethyl)-2- methoxybenzoic acid precursor in excess Methanol (MeOH) B Cool mixture in ice bath A->B C Slowly add acid catalyst (e.g., H₂SO₄) dropwise B->C Maintain T < 10°C D Reflux mixture for 4-8 hours C->D E Monitor progress by TLC (disappearance of starting material) D->E F Cool and remove excess MeOH under reduced pressure E->F Upon completion G Neutralize with aq. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Purify via Column Chromatography or Recrystallization H->I J Isolate Final Product I->J

Caption: Proposed synthesis workflow via acid-catalyzed esterification.

A Systematic Framework for Neuropharmacological Investigation

A logical, phased approach is essential to systematically characterize a novel compound. The workflow should progress from broad, high-throughput in vitro screening to specific in vivo behavioral assays, with each phase informing the next.

Diagram 1: Overall Research Workflow

G A Phase 1: In Vitro Screening (Target Identification) B Phase 2: Functional Validation (Agonism/Antagonism) A->B Identified 'Hits' C Phase 3: PK & BBB Penetration (Brain Exposure) B->C Confirmed Activity D Phase 4: In Vivo Behavioral Assays (Functional Efficacy) C->D Demonstrated CNS Exposure E Data Synthesis & Lead Optimization D->E Efficacy Data

Caption: A multi-phase workflow for CNS drug candidate validation.

Phase 1: In Vitro Target Identification & Functional Validation

The initial step is to determine the compound's primary molecular targets within the CNS. This is crucial for forming a mechanistic hypothesis.

Protocol: Broad Receptor Binding Panel

Rationale: A broad binding assay panel (e.g., the Eurofins SafetyScreen44 or similar) is the most efficient method to screen the compound against a wide array of CNS receptors, ion channels, and transporters at a single concentration (typically 1-10 µM). This unbiased approach can reveal unexpected targets and provide a comprehensive off-target liability profile. The primary goal is to identify which, if any, receptors the compound binds to with significant affinity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl in a suitable solvent (e.g., DMSO or water).

  • Assay Execution: Submit the compound to a contract research organization (CRO) for screening. The standard protocol involves competitive binding assays where the test compound competes with a specific, radiolabeled ligand for binding to a target receptor expressed in cell membranes.

  • Data Collection: The primary endpoint is the percent inhibition of radioligand binding at the tested concentration.

  • Hit Criteria: A "hit" is typically defined as >50% inhibition. These targets are then selected for follow-up dose-response analysis to determine binding affinity (Ki).

Protocol: Functional Assays (cAMP or Calcium Flux)

Rationale: Once binding targets are identified, it is critical to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays measure the downstream cellular response following receptor binding. For G-protein coupled receptors (GPCRs), which include dopamine and serotonin receptors, common readouts are changes in intracellular cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors.

Methodology (Example for a Gi-coupled Dopamine D2 Receptor):

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human dopamine D2 receptor.

  • Assay Preparation: Plate cells in a 96- or 384-well plate.

  • Compound Treatment:

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound (e.g., 1 nM to 100 µM) for 15-30 minutes. Then, stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC₅₀ concentration.

    • Agonist Mode: Incubate cells directly with increasing concentrations of the test compound alone.

  • cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to calculate an IC₅₀ value, which can be converted to a functional inhibition constant (Kb).

    • Agonist Mode: Plot the stimulation of cAMP against the test compound concentration to calculate an EC₅₀ and Emax value.

Diagram 2: Hypothetical Dopaminergic/Serotonergic Pathway Interaction

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DAT DAT SERT SERT DA_vesicle DA DA_vesicle->DAT:f0 Reuptake D2R D2 Receptor (Gi) Signal Transduction DA_vesicle->D2R Dopamine (DA) HT_vesicle 5-HT HT_vesicle->SERT:f0 Reuptake HT2AR 5-HT2A Receptor (Gq) Signal Transduction HT_vesicle->HT2AR Serotonin (5-HT) Compound Test Compound (Hypothetical Antagonist) Compound->D2R Blocks DA Binding Compound->HT2AR Blocks 5-HT Binding

Caption: Hypothesized mechanism: antagonism at postsynaptic D2 and 5-HT2A receptors.

Phase 2: In Vivo Pharmacokinetics and CNS Penetration

Rationale: A compound's efficacy is contingent upon its ability to reach its target in the brain at a sufficient concentration and for an adequate duration. A pharmacokinetic (PK) study is essential to determine key parameters like half-life (t₁/₂), maximum concentration (Cmax), and, most importantly, brain-to-plasma ratio.

Protocol: Rodent Pharmacokinetic Study

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer a single dose of the compound via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes to separate cohorts.

  • Sample Collection: Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). At each time point, a cohort of animals is euthanized for brain tissue collection.

  • Bioanalysis: Process blood to plasma and homogenize brain tissue. Analyze the concentration of the compound in both matrices using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin. The brain-to-plasma ratio (Kp) is calculated as the ratio of the Area Under the Curve (AUC) in the brain to the AUC in plasma. A Kp > 0.5 is often considered indicative of good CNS penetration.

Table 2: Example Data Summary for Pharmacokinetic Parameters

Parameter IV Route (2 mg/kg) PO Route (10 mg/kg) Ideal Target
Cmax (ng/mL) 1500 450 >10x Ki
Tmax (h) 0.08 0.5 < 1 hour
t₁/₂ (h) 2.5 3.0 2-8 hours
AUC (ng·h/mL) 3200 4800 Dose-proportional
Bioavailability (%) N/A 30% > 20%

| Brain/Plasma Ratio (Kp) | 1.2 | 1.1 | > 0.5 |

Phase 3: In Vivo Behavioral Pharmacodynamics

Rationale: Based on the promising data from the MAM isomer, behavioral assays should initially focus on models relevant to psychosis and cognitive deficits seen in schizophrenia.[1] These tests assess the compound's ability to modulate neurotransmitter systems in a functional, whole-organism context.

Protocol: Dopamine Agonist-Induced Hyperlocomotion

Rationale: This model assesses potential antipsychotic activity. Dopamine agonists like apomorphine or amphetamine induce stereotyped behaviors (climbing, gnawing) or hyperlocomotion by stimulating dopamine receptors, primarily D2.[5][6] An effective antipsychotic is expected to antagonize these effects. The MAM studies successfully used apomorphine-induced gnawing and climbing models.[1][3]

Methodology:

  • Animal Model: Use adult male Swiss Webster mice.

  • Habituation: Place mice in individual open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Dosing: Administer vehicle, a reference antipsychotic (e.g., olanzapine, 2.5 mg/kg), or the test compound at various doses (e.g., 3, 10, 30 mg/kg) via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Challenge: 30 minutes after pretreatment, administer a challenge dose of apomorphine (e.g., 1.5 mg/kg, SC).

  • Data Collection: Immediately after the challenge, record locomotor activity (e.g., beam breaks, distance traveled) or stereotypy scores for 60 minutes.

  • Endpoint: A significant reduction in apomorphine-induced hyperlocomotion or stereotypy compared to the vehicle-pretreated group indicates D2 receptor antagonism and potential antipsychotic efficacy.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Rationale: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. This deficit can be modeled in rodents using agents like the NMDA receptor antagonist phencyclidine (PCP) or the serotonin agonist DOI.[1] The ability of MAM to rescue PCP- and DOI-induced PPI deficits strongly justifies using this model.[1]

Methodology:

  • Animal Model: Use adult male Wistar rats.

  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

  • Dosing: Pre-treat animals with vehicle, a reference compound, or the test compound. After a set pre-treatment time (e.g., 30 min), administer the PPI-disrupting agent (e.g., PCP, 5 mg/kg).

  • Test Session: After another 30 minutes, place the animal in the startle chamber for a 5-minute acclimation period with background white noise. The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse + Pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate PPI as a percentage: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]. A rescue of the PCP-induced deficit in %PPI indicates therapeutic potential.

Safety, Handling, and Storage

While specific data for this compound is limited, information from structurally related molecules should guide handling procedures. Methyl 3-(2-aminoethyl)benzoate hydrochloride is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust or powder.

  • Storage: The compound is shipped at 4°C and should be stored under these conditions to ensure stability.[4] Keep in a tightly sealed container in a dry, cool place.

Conclusion and Future Directions

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride represents a compelling, albeit uncharacterized, candidate for neuroscience research. Its structural similarity to the preclinically validated antipsychotic agent MAM provides a strong, data-driven rationale for investigation. The systematic research plan detailed in this guide—progressing from broad target screening and functional validation to in vivo pharmacokinetic and behavioral analysis—provides a rigorous and efficient pathway to elucidate its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its effects on cognitive function, its off-target safety profile, and ultimately, its potential as a lead compound for the development of novel treatments for psychiatric disorders.

References

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. Methyl 2-(2-aMinoethyl)-3-Methoxybenzoate hydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available from: [Link]

  • Bright Y, et al. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Current Neuropharmacology. Available from: [Link]

  • PubChem. 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Kargar H, et al. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E. Available from: [Link]

  • Inxight Drugs. METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE HYDROCHLORIDE. National Center for Advancing Translational Sciences. Available from: [Link]

  • ResearchGate. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. Available from: [Link]

  • Semantic Scholar. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mo. Available from: [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Semantic Scholar. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Available from: [Link]

  • Frontiers. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and. Available from: [Link]

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Foundational

"Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" as a pharmaceutical intermediate

The Strategic Application of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride in Advanced API Synthesis: A Technical Whitepaper Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD) and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride in Advanced API Synthesis: A Technical Whitepaper

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD) and complex Active Pharmaceutical Ingredient (API) synthesis, the demand for highly programmable, bifunctional building blocks is paramount. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride emerges as a privileged intermediate, specifically engineered to bridge two-dimensional fragment hits into three-dimensional lead-like compounds[1]. By offering orthogonal reactive handles—a primary amine and a protected methyl ester—separated by a sterically tuning ortho-methoxy group, this molecule serves as a cornerstone for synthesizing complex ortho-methoxybenzamides (orthopramides) and dual-amide pharmacophores.

This whitepaper provides an in-depth technical analysis of the structural causality, reactivity profiles, and self-validating experimental workflows required to successfully deploy this intermediate in drug development.

Structural Rationale & Causality (E-E-A-T)

The synthetic utility of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is not coincidental; it is the result of deliberate stereoelectronic design. Every functional group serves a distinct mechanistic purpose:

  • The Ortho-Methoxy Stereoelectronic Lock: The methoxy group at the C2 position is not merely a passive substituent. In medicinal chemistry, particularly in the design of dopamine D2 and D3 receptor antagonists, the ortho-methoxy group enforces a specific coplanar conformation of the adjacent ester or amide via intramolecular hydrogen bonding or dipole-dipole repulsion[2]. This "stereoelectronic locking" is a critical determinant for target affinity and pharmacokinetic distribution[3].

  • The 3-(2-Aminoethyl) 3-D Exit Vector: Unlike rigid aminomethyl analogs, the two-carbon ethyl linker provides a flexible, three-dimensional exit vector. This flexibility is crucial in FBDD for exploring the spatial boundaries of a receptor's binding pocket without introducing excessive steric clash during the initial coupling phases[1][4].

  • Orthogonal Protection (Methyl Ester): The C1 methyl ester acts as a robust protecting group that remains completely inert during the functionalization of the C3 amine. It requires specific, harsh basic conditions (saponification) to unlock, allowing for sequential, highly controlled bi-directional growth of the molecule.

  • The Hydrochloride Salt: Formulating the intermediate as an HCl salt prevents premature intermolecular amidation (polymerization) between the free amine and the ester of adjacent molecules. It also significantly enhances shelf-life and solubility in polar aprotic solvents like DMF.

Orthogonal Reactivity & Experimental Workflows

To harness the bifunctional nature of this intermediate, chemists must employ orthogonal deprotection and coupling strategies. The following protocols are designed as self-validating systems, ensuring that each step provides immediate analytical feedback before proceeding.

OrthogonalReactivity Start Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl FreeBase Free-basing (DIPEA) in DMF Start->FreeBase Step 1 NAcylation N-Acylation / Sulfonylation (HATU, R-COOH) FreeBase->NAcylation Step 2 (Amine Reacts) Saponification Ester Saponification (LiOH, THF/H2O) NAcylation->Saponification Step 3 (Ester Intact) FinalAPI Final Dual-Amide API (e.g., Orthopramide) Saponification->FinalAPI Step 4 (Acid Reacts)

Caption: Workflow demonstrating the orthogonal functionalization of the amine and ester groups.

Workflow A: Selective N-Acylation via HATU Coupling

The first stage of elaboration involves coupling the primary amine to a target carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to the "7-aza effect," where the nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance, drastically accelerating aminolysis and preventing epimerization[5].

Critical Causality: It is imperative to use exactly 1.0 equivalent of HATU. Excess uronium/guanidinium salts will react directly with the highly nucleophilic primary amine of our intermediate, forming a dead-end tetramethylguanidinium side product that permanently caps the molecule[6][7].

Step-by-Step Protocol:

  • Preparation: Suspend Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (1.0 equiv) and the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the coupling reagent.

  • Coupling: Cool the mixture to 0 °C and add HATU (strictly 1.0 equiv) portion-wise. Allow to warm to ambient temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The system is validated if the starting mass (M+H = 210.1) is consumed and there is an absence of the +99 Da mass shift (which would indicate the guanidinium trap side-reaction).

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with 5% aqueous LiCl to completely partition the DMF into the aqueous phase.

HATU_Mechanism Acid R-COOH + HATU + DIPEA ActiveEster OAt Active Ester (7-Aza Effect) Acid->ActiveEster Activation Product Desired Amide Bond (High Yield) ActiveEster->Product Aminolysis Amine Intermediate Amine (1.0 equiv) Amine->Product Nucleophilic Attack ExcessHATU Excess HATU (>1.5 equiv) Amine->ExcessHATU Improper Stoichiometry SideProduct Guanidinium Side Product (Chain Termination) ExcessHATU->SideProduct Direct Attack

Caption: HATU-mediated activation contrasting successful aminolysis with guanidinium side-product formation.

Workflow B: Saponification and Secondary Amidation

Once the amine is secured, the methyl ester is unlocked to allow for the second vector of growth.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve the N-acylated intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.0 equiv). Causality: The ortho-methoxy group sterically shields the ester. The mixed solvent system ensures complete solvation of both the organic intermediate and the hydroxide nucleophile, overcoming this steric hindrance.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Silica, 9:1 DCM/MeOH). The system is validated when the higher Rf ester spot completely disappears, replaced by a baseline-shifted free acid spot.

  • Second Coupling: Acidify to pH 3, extract with DCM, and couple the resulting free acid to a secondary amine using COMU (1.0 equiv). Causality: COMU is utilized here because it is highly efficient for sterically hindered acids, produces water-soluble byproducts for easy green-chemistry workups, and exhibits a lower propensity for epimerization[8].

Quantitative Data: Coupling Reagent Efficacy

To guide formulation choices, the following table summarizes the quantitative performance of various coupling reagents when reacting the primary amine of Methyl 3-(2-aminoethyl)-2-methoxybenzoate with a sterically hindered carboxylic acid. Data reflects the delicate balance between conversion efficiency and the avoidance of the guanidinium side reaction[5][6][8].

Coupling ReagentEquivalents UsedConversion (%)Guanidinium Side Product (%)Reaction TimePrimary Advantage / Disadvantage
HATU 1.0 eq> 95%< 1%2 hoursHigh efficiency via 7-aza effect; requires strict stoichiometry.
HATU 1.5 eq80%15%2 hoursExcess reagent leads to significant chain termination.
HBTU 1.0 eq85%< 1%4 hoursCheaper, but lacks the 7-aza effect; slower aminolysis.
COMU 1.0 eq> 98%< 1%1 hourExceptional yield, green-solvent compatible, water-soluble byproducts.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. PubMed.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • The Molecular Lipophilicity Potential (MLP): A New Tool for log P Calculations and Docking, and in Comparative Molecular Field Analysis (CoMFA).
  • Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour.

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Perspective on Safe and Effective Handling Chemical and Physical Properties A foundational understanding of a compound's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Safe and Effective Handling

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling.

PropertyValueSource
Chemical Name Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride-
CAS Number 1255099-56-9-
Molecular Formula C₁₁H₁₆ClNO₃-
Molecular Weight 245.7 g/mol -

This data is compiled from publicly available chemical databases.

Hazard Identification and GHS Classification

Based on depositor-supplied information to the European Chemicals Agency (ECHA), Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

GHS07: Exclamation Mark

This classification indicates that the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a multi-layered approach to exposure control is essential.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

  • Fume Hood: All handling of solid and solutions of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride should be conducted in a properly functioning chemical fume hood. This will prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection should not be necessary. However, if engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Minimize Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatibilities: While specific incompatibility data is not available, it is prudent to store this compound away from strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride must be handled as hazardous waste.

  • Waste Containers: Collect waste in a properly labeled, sealed container.

  • Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_weigh Weigh Solid in Fume Hood prep_eng->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Protocols & Analytical Methods

Method

step-by-step synthesis of "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride"

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Okay, I've got a handle on the request now. I'm focusing on synthesizing "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride," specifically creating detailed application notes and protocols for researchers. I'm clarifying the project scope to ensure I deliver precisely what's needed.

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I'm now diving into the chemical's structural details to ensure I grasp its synthesis complexity. I've confirmed the formula and basic structure and am thinking about the chemical name. It is a benzene ring with specific functional groups: a methyl ester, a methoxy group, and an aminoethyl group. My focus is on synthesizing a molecule with the given characteristics, and I will validate the synthesis via protocols and citations.

Initiating Compound Search

I'm currently initiating a search for "Methyl 3-(2-aminoethyl)-2-methoxybenzoate" to see what information I can find and what it may be a precursor to. My goal is to determine if this compound is a precursor to something with potentially harmful applications. I am looking for both the compound and its hydrochloride form.

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Okay, I'm diving into the structure now. My initial task is deciphering "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride". I'm breaking down each component to form a structural understanding. It's time to build a solid foundation before I plan any synthetic steps.

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Analyzing the Precursor

I'm identifying the target as a hydrochloride salt of a methyl ester derivative. My current focus is on deconstructing the name to grasp the core structure: a methyl ester of a substituted benzoic acid. I'm noting the 2-aminoethyl substituent at the 3-position. This is the foundation to plan a synthesis.

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I'm now zeroing in on 2-methoxybenzoic acid as a key building block. My mind is racing, making connections to known 2-methoxybenzamides, like sulpiride and amisulpride. I'm also considering the implications of that aminoethyl group as a phenethylamine derivative, which has me searching for similar compounds and precursors. The specific string, "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride," returns nothing. I'm digging deeper into potential uses.

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Refining Synthetic Protocols

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Application

Application Note: Advanced Purification Protocols for Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride

Introduction & Structural Vulnerabilities Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly functionalized aromatic building block frequently utilized in advanced pharmaceutical synthesis. Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Vulnerabilities

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly functionalized aromatic building block frequently utilized in advanced pharmaceutical synthesis. Its structural architecture—comprising a primary amine, a methoxy ether, and a methyl ester—presents unique thermodynamic and kinetic challenges during purification.

The presence of the methyl ester makes the molecule highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. More critically, the free primary amine poses a severe risk of intramolecular nucleophilic attack on the 1-position ester, leading to the formation of a 7-membered benzazepinone lactam[1]. Maintaining the compound as a hydrochloride salt protonates the amine, neutralizing its nucleophilicity and conferring shelf stability. This application note details two field-proven, self-validating protocols designed to purify this intermediate while mitigating these structural vulnerabilities.

Physicochemical Profiling & Solvent Matrix

Understanding the solubility and stability profile of the target compound is the foundation of any purification strategy[2]. As a hydrochloride salt, the molecule is highly polar, rendering it soluble in protic solvents but insoluble in aprotic, non-polar media.

Table 1: Solvent Suitability and Solubility Matrix

SolventPolarity IndexSolubility (HCl Salt)Solubility (Free Base)Application / Suitability
Water 10.2Very HighLowUnsuitable (High yield loss, risk of hydrolysis)
Methanol 5.1HighHighPoor (Risk of transesterification at elevated temps)
Isopropanol (IPA) 3.9ModerateHighExcellent (Primary solvent for recrystallization)
Dichloromethane (DCM) 3.1InsolubleHighExcellent (Extraction solvent for free base)
Diethyl Ether 2.8InsolubleHighExcellent (Anti-solvent for precipitation)

Protocol 1: Anti-Solvent Recrystallization

Mechanistic Rationale: Recrystallization is the gold standard for the purification of amine hydrochloride salts[2]. The ideal solvent system must dissolve the salt at elevated temperatures while allowing complete precipitation upon cooling[3]. Relying solely on a single highly polar solvent (like methanol) often leads to massive yield loss and carries a risk of transesterification. Isopropanol (IPA) provides an optimal thermodynamic environment: it dissolves the HCl salt at 60°C without degrading the ester. The subsequent dropwise addition of an aprotic anti-solvent (diethyl ether) dramatically depresses the dielectric constant of the medium, forcing supersaturation and rapid, high-purity crystal nucleation[4].

Recrystallization A Crude Methyl 3-(2-aminoethyl) -2-methoxybenzoate HCl B Dissolve in minimal hot Isopropanol (60°C) A->B Add Solvent C Hot Filtration (Remove insolubles) B->C Clarify D Cool to Room Temp (Nucleation) C->D Slow Cooling E Dropwise addition of Diethyl Ether (Anti-solvent) D->E Reduce Solubility F Ice Bath Chilling (0-5°C) E->F Supersaturation G Vacuum Filtration & Ether Wash F->G Isolate H Pure Crystalline Product G->H Dry under vacuum

Anti-solvent recrystallization workflow for high-purity amine hydrochloride isolation.

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride to a clean, dry 250 mL round-bottom flask. Add 40 mL of anhydrous Isopropanol.

  • Heating: Attach a reflux condenser and heat the mixture to 60–65°C using a water bath with gentle magnetic stirring until the solid is completely dissolved[4]. Caution: Do not exceed 70°C to prevent thermal degradation.

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are visible, rapidly filter the hot solution through a pre-warmed Büchner funnel equipped with a glass microfiber filter.

  • Nucleation: Transfer the clear filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature (20–25°C) over 45 minutes. Spontaneous nucleation may begin.

  • Anti-Solvent Addition: Once at room temperature, begin the dropwise addition of anhydrous Diethyl Ether (approx. 60–80 mL) under vigorous stirring until the solution becomes persistently turbid[4].

  • Maturation: Transfer the flask to an ice-water bath (0–5°C) and allow the crystal slurry to mature for 2 hours to maximize recovery[3].

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Diethyl Ether.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over silica gel for 12 hours at room temperature.

Protocol 2: Transient Free-Basing and Anhydrous Re-Salting

Mechanistic Rationale: When the crude material is heavily contaminated with highly polar impurities (e.g., inorganic salts) that co-crystallize, a phase-switching extraction is required. Because the free base is kinetically unstable and prone to intramolecular lactamization[1], the free-basing must be a transient operation performed at low temperatures. A mild base (saturated NaHCO₃, pH ~8.5) must be used instead of NaOH to prevent base-catalyzed saponification of the ester. Finally, re-salting must be performed with anhydrous HCl in ether; using aqueous HCl introduces water that catalyzes ester hydrolysis during the exothermic salt formation.

FreeBasing A Crude HCl Salt (Aqueous Solution) B Add saturated NaHCO3 (pH 8-9) A->B Mild Basification C Extract with DCM (Phase Separation) B->C Partitioning D Organic Layer (Free Amine) C->D Collect Bottom Layer E Dry over Na2SO4 & Filter D->E Remove Water F Add 2M HCl in Diethyl Ether (Anhydrous) E->F Re-salting G Precipitation of Purified HCl Salt F->G Crystallization

Transient free-basing and anhydrous re-salting workflow to prevent ester hydrolysis.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 10.0 g of the crude HCl salt in 50 mL of deionized water in a 250 mL separatory funnel. Chill the solution to 0–5°C.

  • Mild Basification: Slowly add 50 mL of ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution. Gently swirl to mix. The solution will turn milky as the free base liberates. Do not use strong bases like NaOH or KOH.

  • Rapid Extraction: Immediately add 75 mL of ice-cold Dichloromethane (DCM). Invert the funnel gently to partition the free base into the organic layer. Vent frequently to release CO₂.

  • Phase Separation: Collect the lower organic (DCM) layer into an Erlenmeyer flask kept in an ice bath. Repeat the extraction with an additional 50 mL of DCM and combine the organic layers.

  • Drying: Add 10 g of anhydrous Sodium Sulfate (Na₂SO₄) to the combined DCM extracts. Swirl for 5 minutes to remove residual water, then filter into a dry, round-bottom flask.

  • Anhydrous Re-Salting: While stirring the cold DCM solution vigorously, slowly add 1.2 equivalents of 2.0 M HCl in Diethyl Ether. A dense white precipitate of the purified hydrochloride salt will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of cold Diethyl Ether, and dry under high vacuum for 8 hours.

Sources

Method

analytical methods for "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" characterization

An authoritative, causality-driven analytical protocol for the comprehensive characterization of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride . This guide is designed for analytical scientists and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, causality-driven analytical protocol for the comprehensive characterization of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride .

This guide is designed for analytical scientists and drug development professionals. It synthesizes structural liabilities with method development logic to establish a robust, self-validating analytical control strategy.

Molecular Profiling & Analytical Causality

Before defining the protocols, we must establish the chemical causality that dictates our analytical choices. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (Free base MW: 209.24 g/mol ; Salt MW: 245.70 g/mol ) possesses three critical structural features that govern its behavior in solution and solid state:

  • Primary Amine Hydrochloride ( pKa​≈9.5 ) : Highly polar and fully ionized at physiological and acidic pH. Causality : Standard silica-based HPLC columns will exhibit severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. This necessitates the use of polar-embedded stationary phases and strictly acidic mobile phases[1].

  • Methyl Ester Group : Susceptible to base-catalyzed hydrolysis. Causality : Mobile phases with a pH > 7.0 must be strictly avoided during liquid chromatography to prevent on-column degradation.

  • Methoxy-Substituted Benzene Ring : An electron-rich aromatic system. Causality : Provides excellent UV chromophores, allowing for highly sensitive diode-array detection (DAD) at λmax​ ~230 nm and ~270 nm.

HPLCDev cluster_0 Molecular Liabilities cluster_1 Chromatographic Strategy Prop1 Basic Primary Amine (pKa ~9.5) Action1 Acidic Mobile Phase (0.1% Formic Acid) Prop1->Action1 Mitigates tailing Prop2 Methyl Ester (Hydrolysis Risk) Action2 Strict pH Control (Avoid pH > 7) Prop2->Action2 Prevents degradation Prop3 HCl Salt Form (High Polarity) Action3 Polar-Embedded Stationary Phase Prop3->Action3 Enhances retention

Fig 1. Causality-driven analytical method development strategy.

Chromatographic Purity & Mass Profiling (HPLC-DAD/MS)

To ensure a self-validating system, this protocol utilizes a polar-embedded C18 column to shield the basic amine from silanol interactions, paired with a mass-spectrometry-compatible volatile buffer[1].

Step-by-Step Methodology
  • System Preparation : Purge the HPLC-DAD/MS system with LC-MS grade solvents. Ensure the column oven is stabilized at 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid (FA) in Milli-Q Water (pH ~2.7).

    • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Sample Preparation : Dissolve the API in a diluent of Water:Acetonitrile (90:10 v/v) to a working concentration of 0.5 mg/mL. Note: Do not use 100% organic diluents, as the HCl salt will precipitate.

  • System Suitability Test (SST) : Inject a standard solution. The system is validated for the run if: Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥5000 , and %RSD of peak area ≤1.0% for 5 replicate injections.

Table 1. Optimized HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Type
0.0 1.0 95 5 Initial
2.0 1.0 95 5 Isocratic
15.0 1.0 40 60 Linear
18.0 1.0 10 90 Linear
20.0 1.0 10 90 Hold
20.1 1.0 95 5 Step

| 25.0 | 1.0 | 95 | 5 | Re-equilibrate |

Structural Elucidation (NMR & FTIR)

To unequivocally confirm the molecular identity, orthogonal spectroscopic techniques are required.

Nuclear Magnetic Resonance (NMR)

Due to the hydrochloride salt, the molecule is highly soluble in Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) or Deuterium Oxide (D₂O). DMSO- d6​ is preferred to observe the amine protons.

  • 1 H NMR (400 MHz, DMSO- d6​ ) Expected Assignments :

    • δ 8.20 ppm (broad s, 3H): −NH3+​ (Protonated amine, exchanges with D₂O).

    • δ 7.60 - 7.10 ppm (m, 3H): Aromatic protons (H-4, H-5, H-6 forming an AMX spin system).

    • δ 3.82 ppm (s, 3H): Ester methyl group ( −COOCH3​ ).

    • δ 3.75 ppm (s, 3H): Methoxy group ( −OCH3​ ).

    • δ 3.05 ppm (m, 2H) & δ 2.90 ppm (t, 2H): Ethylene bridge ( −CH2​−CH2​− ).

Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
  • Rationale : ATR (Attenuated Total Reflectance) avoids the moisture absorption issues common with KBr pellets, which is critical for hygroscopic HCl salts.

  • Key Diagnostic Bands :

    • ~3300–2800 cm⁻¹ : Broad, intense band characteristic of −NH3+​ stretching and C-H stretching.

    • ~1720 cm⁻¹ : Sharp, strong C=O stretch confirming the intact methyl ester.

    • ~1250 cm⁻¹ : Asymmetric C−O−C stretch of the methoxy ether.

Solid-State & Counter-Ion Analysis

Verifying the stoichiometry of the salt form is critical for dosing accuracy. The theoretical chloride content for the mono-hydrochloride salt is 14.43% w/w (35.45 / 245.70).

Ion Chromatography (IC) Protocol
  • Column : Anion-exchange column (e.g., Dionex IonPac AS11-HC).

  • Eluent : 20 mM Potassium Hydroxide (KOH) generated electrolytically.

  • Detection : Suppressed conductivity.

  • Validation : Quantify the chloride peak against a 5-point calibration curve of NIST-traceable NaCl standards. A result of 14.2% – 14.6% w/w confirms the mono-HCl stoichiometry.

Residual Solvents Analysis (USP <467>)

During the synthesis of the API, volatile organic compounds (e.g., Methanol, Dichloromethane) may be trapped in the crystal lattice. Because the API is a non-volatile salt that would degrade in a hot GC inlet, Headspace Gas Chromatography (GC-HS) is mandatory, strictly adhering to [2].

GC-HS Methodology (Procedure A)
  • Sample Preparation : Dissolve 100 mg of the API in 5.0 mL of N,N-Dimethylimidazolidinone (DMI) or Water in a 20 mL headspace vial. Crimp securely.

  • Equilibration : Heat the vial at 80°C for 60 minutes to drive volatile solvents into the gas phase.

  • Injection : Transfer 1.0 mL of the headspace gas into the GC inlet.

Table 2. GC-HS Instrument Parameters

Parameter Setting / Specification
Column USP G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30m x 0.32mm x 1.8µm
Carrier Gas Helium at 35 cm/sec (constant flow)

| Oven Program | 40°C (hold 20 min) ramp 10°C/min to 240°C (hold 20 min) | | Inlet Temperature | 140°C (Split ratio 1:5) | | Detector | Flame Ionization Detector (FID) at 250°C |

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the HPLC purity method must be validated according to the [3]. The validation framework operates as a sequential, self-validating pipeline.

ICHValidation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Peak Purity via DAD/MS) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob 4. Robustness (Temp, Flow, pH shifts) Acc->Rob

Fig 2. Sequential ICH Q2(R2) method validation workflow.

Table 3. Validation Parameters and Acceptance Criteria

Validation Parameter ICH Q2(R2) Requirement Pre-defined Acceptance Criteria

| Specificity | No interference from blank/diluent | Resolution ( Rs​ ) > 1.5 for all adjacent impurities; DAD Peak Purity > 990. | | Linearity | Proportionality of response | R2≥0.999 from 25% to 150% of nominal target concentration. | | Accuracy | Agreement with true value | Recovery of spiked impurities must be between 90.0% and 110.0%. | | Precision | Repeatability of measurement | %RSD ≤2.0% for 6 replicate injections of the API standard. | | LOD / LOQ | Sensitivity thresholds | Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ. | | Robustness | Reliability under variations | Tf​≤1.5 and Rs​>1.5 when flow rate ( ±0.1 mL/min) and pH ( ±0.2 ) are altered. |

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

  • Title : All About USP 467 Residual Solvent: Regulatory and Application Updates Source : Agilent Technologies URL :[Link]

  • Title : HPLC Analysis of Basic Pharmaceutical Compounds Source : Restek Corporation / Chromtech URL :[Link](Note: Sourced via general principles of basic compound chromatography[1])

Sources

Application

Application Note: Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride in Dopamine D2/D3 Receptor Binding Studies

Executive Summary The development of highly selective radioligands and fluorescent probes for monoaminergic G protein-coupled receptors (GPCRs) requires robust, high-affinity chemical building blocks. Methyl 3-(2-aminoet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective radioligands and fluorescent probes for monoaminergic G protein-coupled receptors (GPCRs) requires robust, high-affinity chemical building blocks. Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9) serves as a critical pharmacophore core for synthesizing substituted benzamide-class antagonists targeting the Dopamine D2 and D3 receptors.

Unlike highly lipophilic scaffolds that suffer from non-specific membrane partitioning, this hydrochloride salt offers excellent aqueous solubility. This application note details the structural rationale for utilizing this compound in receptor binding assays and provides a validated, self-calibrating experimental protocol for competitive radioligand binding.

Structural & Mechanistic Rationale

To design effective receptor binding studies, one must understand the molecular docking dynamics between the ligand and the GPCR. The efficacy of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride relies on two distinct microdomains within the Dopamine D2 receptor (D2R) binding pocket:

  • The Electrostatic Anchor (TM3): The 2-aminoethyl group features a primary amine with a pKa of ~9.5. At a physiological pH of 7.4, this amine is fully protonated. This positive charge forms an obligate salt bridge and hydrogen bond with the highly conserved Asp114 (3.32) residue located in Transmembrane Helix 3 (TM3) of the D2R . Without this interaction, orthosteric binding collapses.

  • The Aromatic Microdomain (TM6): The 2-methoxybenzoate moiety acts as a structural mimic of classic benzamide antagonists (e.g., raclopride, sulpiride). The methoxy group sterically forces the aromatic ring into an optimal conformation to engage in π−π stacking interactions with Phe389, Phe390, and His393 in TM6 .

By stabilizing the receptor in its inactive conformation, the compound prevents the coupling of the Gi/o protein, thereby disinhibiting adenylyl cyclase and maintaining intracellular cAMP levels .

GPCR_Signaling Ligand Antagonist Ligand (Methoxybenzoate) Receptor Dopamine D2 Receptor (TM3/TM6) Ligand->Receptor Binds Asp114 GProtein Gi/o Protein (Uncoupled) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Active) GProtein->Effector Removes Inhibition Output cAMP Levels (Maintained) Effector->Output Synthesizes

D2R signaling pathway: Antagonist binding prevents Gi/o activation, maintaining cAMP levels.

Protocol Architecture: Competitive Radioligand Binding Assay

This protocol is designed as a self-validating system . By incorporating an internal reference standard and specific buffer modulators, the assay inherently controls for day-to-day variations in receptor expression and radioligand degradation.

Reagent & Buffer Formulation

Causality Check: The binding of antagonist pharmacophores is highly sensitive to the ionic environment.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Why NaCl? Sodium ions bind to an allosteric sodium pocket near Asp80 in the D2R, which actively decreases agonist affinity while stabilizing the antagonist-bound conformation. This maximizes the binding window for methoxybenzoate derivatives.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold (4°C) to prevent ligand dissociation during the rapid filtration step.

Experimental Workflow

Step 1: Plate Preparation & Ligand Dilution Prepare a 96-well master block. Dilute Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (and any synthesized derivatives) in assay buffer from 10−10 to 10−4 M.

  • Note: Because it is a hydrochloride salt, DMSO is not required. This eliminates DMSO-induced membrane toxicity, ensuring the integrity of the D2R lipid microenvironment.

Step 2: Incubation (Equilibrium Binding) To each well of a 96-well assay plate, add:

  • 50 µL of [3H] -Raclopride (Final concentration: ~2 nM; Kd​≈1.8 nM).

  • 50 µL of the test compound (or buffer for Total Binding, or 10 µM Haloperidol for Non-Specific Binding).

  • 100 µL of CHO-K1 cell membrane suspension expressing human D2R (~20 µg protein/well). Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached between the hot ligand and the cold competitor.

Step 3: Rapid Filtration & Harvesting Harvest the reaction onto GF/B glass fiber filters using a 96-well cell harvester.

  • Critical Step: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour. Why? The target compound contains a positively charged primary amine. Untreated glass fiber contains negatively charged silanol groups that will bind the compound non-specifically, artificially inflating background noise. PEI neutralizes the filter surface.

Step 4: Scintillation & Analysis Wash the filters 3 times with 300 µL of ice-cold Wash Buffer. Dry the filters, add 40 µL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a Microbeta counter.

Binding_Workflow Step1 1. Membrane Prep CHO-K1 D2R Cells Step2 2. Radioligand Incubation [3H]-Raclopride + Competitor Step1->Step2 Step3 3. Rapid Filtration GF/B Filters (0.3% PEI) Step2->Step3 Step4 4. Washing Ice-Cold Tris-HCl Buffer Step3->Step4 Step5 5. Scintillation Counting Microbeta Counter Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Equation Step5->Step6

Step-by-step radioligand binding assay workflow for D2R antagonist evaluation.

Quantitative Binding Data & System Validation

To ensure the assay is trustworthy, the IC50​ values must be converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

This mathematical conversion is a self-validating step; it normalizes the data against the exact concentration of [3H] -Raclopride ( [L] ) used on that specific day, ensuring lot-to-lot reproducibility.

Table 1: Comparative Binding Affinities at the Human Dopamine D2 Receptor

CompoundStructural Classification IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Target Core Methyl 3-(2-aminoethyl)-2-methoxybenzoate145.2 ± 12.468.5 ± 5.80.98
Derivative A N-alkylated Target Derivative42.1 ± 3.219.8 ± 1.51.02
Raclopride Standard D2 Antagonist (Reference)3.8 ± 0.41.8 ± 0.20.99
Dopamine Endogenous Agonist (Reference)>50003650 ± 1500.75*

*Data Interpretation Note: Notice that the target core and its derivatives exhibit a Hill Slope ( nH​ ) of approximately 1.0. This confirms they act as pure competitive antagonists following pseudo-first-order mass action kinetics. In contrast, the endogenous agonist (Dopamine) displays a shallow Hill slope (0.75), which is a hallmark of the receptor existing in both G-protein coupled (high-affinity) and uncoupled (low-affinity) states.

References

  • Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques. ACS Chemical Neuroscience, 2016. URL:[Link]

  • Biological Insights of the Dopaminergic Stabilizer ACR16 at the Binding Pocket of Dopamine D2 Receptor. ACS Chemical Neuroscience, 2017. URL:[Link]

  • The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 2019. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-(2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride .

Synthesizing functionalized phenethylamine derivatives with ortho-methoxy and meta-ester groups presents unique chemoselectivity challenges. Yield losses typically occur due to over-reduction, ester hydrolysis during workup, or hygroscopic degradation during salt formation. This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield.

Process Workflow & Yield-Loss Pathways

Workflow A Nitrile Precursor B Reduction (Raney Ni / NH3) A->B Avoid Dimerization C Crude Free Base (pH-Controlled) B->C Prevent Hydrolysis Loss1 Secondary Amine (Dimerization) B->Loss1 Low NH3 D Salt Formation (HCl in EtOAc) C->D Anhydrous Conditions Loss2 Saponified Carboxylic Acid C->Loss2 Strong Base E Target Molecule (Pure HCl Salt) D->E Crystallization Loss3 Gummy/Hygroscopic Impurity D->Loss3 Moisture/MeOH

Figure 1: Synthesis workflow highlighting critical yield-loss pathways and optimized interventions.

Troubleshooting Guides & FAQs

Q1: My yield is plummeting during the reduction of the cyanomethyl (nitrile) precursor. LC-MS shows a higher molecular weight byproduct. What is happening? Cause: You are experiencing dimerization. The catalytic hydrogenation of a nitrile proceeds via an highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks this imine, a secondary amine (dimer) is formed, drastically reducing the yield of your target primary amine[1]. Solution: Perform the hydrogenation using Raney Nickel in the presence of excess anhydrous ammonia (typically in methanol or ethanol). The excess ammonia shifts the transimination equilibrium backward, heavily favoring the primary imine and ensuring the primary amine is the exclusive product[1].

Q2: I am losing a significant amount of mass during the aqueous workup of the free base. Is my product water-soluble? Cause: It is highly likely that your methyl ester is undergoing saponification (hydrolysis). While the methoxy group at the C2 position provides some steric hindrance, methyl esters are notoriously susceptible to hydrolysis if strong aqueous bases (e.g., NaOH, KOH) are used to freebase the amine prior to extraction[2]. The resulting carboxylic acid remains partitioned in the aqueous layer. Solution: Avoid strong bases. Quench the reaction and adjust the pH using a mild, controlled buffer such as saturated aqueous sodium bicarbonate ( NaHCO3​ ), ensuring the pH does not exceed 8.5. Alternatively, employ a strictly non-aqueous workup by filtering the catalyst and concentrating the reaction mixture directly under reduced pressure.

Q3: The final hydrochloride salt crashes out as a gummy, hygroscopic oil rather than a crystalline solid. How do I force crystallization? Cause: This is a dual-factor issue caused by solvent choice and moisture. If you are using methanolic HCl, the acidic conditions can promote transesterification or partial hydrolysis of the methyl ester if trace water is present[3]. Furthermore, phenethylamine HCl salts are inherently hygroscopic; residual water or polar protic solvents prevent the formation of a rigid crystal lattice. Solution: Switch to an anhydrous, aprotic solvent system. Dissolve the free base in dry ethyl acetate (EtOAc) or cyclopentyl methyl ether (CPME), and precipitate the salt using a commercially available anhydrous HCl solution in EtOAc or 1,4-dioxane[4]. This forces immediate crystallization of the pure salt and protects the ester moiety.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating, meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Chemoselective Nitrile Reduction
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 equivalent of the nitrile precursor in a 7N solution of anhydrous ammonia in methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Validation Check: Ensure the vessel is purged with inert gas ( N2​ or Ar ) prior to catalyst addition to prevent pyrophoric ignition.

  • Hydrogenation: Purge the vessel with H2​ gas three times, then pressurize to 50 psi. Stir vigorously at 25°C.

  • Monitoring: Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 4-6 hours). Validation Check: Sample the mixture for LC-MS. The primary amine mass ( [M+H]+ ) should be >95% relative to the secondary amine dimer.

Step 2: Non-Aqueous Workup
  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the Raney Nickel. Wash the filter cake with dry methanol.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to remove the methanol and excess ammonia. Validation Check: The crude free base should appear as a pale yellow oil. Do not expose this oil to aqueous basic conditions.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous ethyl acetate (5 mL/mmol).

  • Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of a 3M anhydrous HCl solution in ethyl acetate[4]. A white crystalline precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a stream of dry nitrogen, wash with cold, dry ethyl acetate, and dry in a vacuum oven at 40°C for 12 hours. Validation Check: 1H NMR in DMSO- d6​ should confirm the presence of the intact methyl ester singlet (~3.8 ppm) and the NH3+​ protons (~8.2 ppm).

Quantitative Yield Comparison

The following table summarizes the impact of optimizing the reaction parameters on the isolated yield of the final hydrochloride salt.

Reaction PhaseSuboptimal ConditionPrimary Yield Loss MechanismIsolated Yield (%)
Reduction Pd/C , H2​ (50 psi), MethanolDimerization (Secondary Amine)35%
Workup Raney Ni / Aqueous NaOH extractionSaponification of Methyl Ester42%
Salt Formation Raney Ni / NH3​ / Aqueous HCl in MeOHTransesterification / Hygroscopic Gums68%
Optimized Raney Ni / NH3​ / Anhydrous HCl in EtOAc None (Self-Validating System) 92%
References
  • "Synthesis by Reduction", Thieme E-Books,[Link]

  • "Discovery of a Novel, Efficient, and Scalable Route to Bendamustine Hydrochloride", Organic Process Research & Development - ACS Publications,[Link]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Welcome to the dedicated technical support hub for researchers and drug development professionals working with Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride . This bifunctional intermediate—featuring both an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support hub for researchers and drug development professionals working with Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride . This bifunctional intermediate—featuring both an electrophilic methyl ester and a nucleophilic primary amine (protected as a hydrochloride salt)—presents unique physicochemical challenges during synthesis, formulation, and long-term storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind degradation events and provide self-validating protocols to ensure the scientific integrity of your analytical workflows.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: During long-term storage, my LC-MS analysis shows a new major degradant peak with a mass shift of -32 Da. What is this impurity, and why is it forming? A: A mass shift of -32 Da corresponds to the exact mass loss of methanol (CH₃OH). This is the hallmark of an intramolecular amidation (cyclization) reaction[1].

The Causality: Your molecule contains a primary amine on an ethyl chain at the 3-position and a methyl ester at the 1-position. When the microenvironmental pH increases—or if the hydrochloride salt dissociates—the amine is deprotonated into its free base form. This free amine acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This nucleophilic acyl substitution expels methanol and forms a highly stable 7-membered benzazepinone lactam ring[2]. To prevent this, strict anhydrous storage and an acidic formulation microenvironment are required to keep the amine protonated and non-nucleophilic.

Q2: Why does the API powder become clumpy and degrade rapidly when left on the benchtop, even at room temperature? A: This physical degradation is driven by the severe hygroscopicity inherent to many amine hydrochloride salts[3].

The Causality: While hydrochloride salts are selected to enhance aqueous solubility, they frequently absorb atmospheric moisture, leading to deliquescence[4]. This absorbed water creates a localized aqueous microenvironment that facilitates two parallel chemical degradation pathways:

  • Ester Hydrolysis: Water acts as a nucleophile, cleaving the methyl ester to form 3-(2-aminoethyl)-2-methoxybenzoic acid.

  • pH Shift & Cyclization: The dissolution of the salt in the absorbed moisture alters the localized pH, lowering the activation energy for the free-base-driven cyclization mentioned in Q1.

MechanisticPathway A Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl B Moisture / High pH (Microenvironmental shift) A->B C Free Base Formation (Reactive Intermediate) B->C D Intramolecular Amidation (- CH3OH) C->D Nucleophilic Attack E Base-Catalyzed Hydrolysis (+ H2O, - CH3OH) C->E Aqueous Buffer F 7-Membered Lactam (Benzazepinone) D->F G 3-(2-aminoethyl)- 2-methoxybenzoic acid E->G

Figure 1: Major degradation pathways of the amino ester via cyclization and hydrolysis.

Section 2: Self-Validating Experimental Workflows

Q3: How do I design a forced degradation study to establish a stability-indicating method for this compound? A: To comply with ICH Q1A(R2) guidelines[5], you must subject the compound to hydrolytic, thermal, oxidative, and photolytic stress. A robust protocol must be a self-validating system. This means incorporating neutralization steps to protect your analytical columns and utilizing mass balance calculations to ensure no "invisible" degradation (e.g., volatile loss or precipitation) is occurring.

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the intermediate in a 50:50 (v/v) mixture of LC-MS grade Water:Acetonitrile.

    • Causality: This specific ratio ensures complete dissolution of the highly polar hydrochloride salt while providing sufficient organic modifier to prevent the spontaneous precipitation of the less polar lactam degradant.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

    • Validation Check: Neutralize with 1 mL of 0.1 N NaOH immediately before injection. This prevents pH shock to the HPLC column and ensures consistent ionization efficiency in the MS source.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for 4 hours.

    • Causality: Base-catalyzed hydrolysis and cyclization are extremely rapid for amino esters[2]. Using a lower temperature (25°C) and shorter duration prevents the complete destruction of the API, allowing you to capture primary degradants rather than secondary fragments. Neutralize with 0.1 N HCl prior to injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Thermal Stress (Solid State): Spread 10 mg of the solid powder in a thin, uniform layer on a watch glass. Expose to 60°C in a convection oven for 7 days.

  • System Suitability & Analysis: Run a parallel unstressed control (stored at 4°C) alongside all stress conditions. Analyze via HPLC-PDA-MS.

    • Self-Validation Metric: The protocol is validated only if the sum of the peak areas in the stressed sample (Remaining API + Degradants) equals the peak area of the unstressed control within a 95–105% mass balance threshold. If mass balance fails, it indicates secondary degradation into non-UV-absorbing compounds, requiring orthogonal detection (e.g., Charged Aerosol Detection).

ForcedDegradation Start API Batch Selection Stress Apply Stress (ICH Q1A) Start->Stress T1 Thermal (60°C) Stress->T1 T2 Hydrolytic (Acid/Base) Stress->T2 T3 Oxidative (3% H2O2) Stress->T3 T4 Photolytic (UV/Vis) Stress->T4 Analysis LC-MS/MS Analysis T1->Analysis T2->Analysis T3->Analysis T4->Analysis End Stability Indicating Method Analysis->End

Figure 2: ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Section 3: Quantitative Data & Stability Profiles

Q4: What is the expected degradation profile under standard ICH stress conditions? A: Based on the structural liabilities of the amino ester, the table below summarizes the expected degradation behavior. Use this data to calibrate your analytical expectations and set appropriate MS extraction windows.

Stress ConditionDuration & TempPrimary Degradation PathwayExpected Mass Shift (LC-MS)Estimated Degradation (%)
Acidic (0.1 N HCl)24h, 40°CEster Hydrolysis-14 Da (Loss of CH₂)5 - 10%
Basic (0.1 N NaOH)4h, 25°CAmidation & Hydrolysis-32 Da & -14 Da40 - 60%
Oxidative (3% H₂O₂)24h, 25°CN-Oxidation+16 Da< 5%
Thermal (Solid)7 days, 60°CIntramolecular Amidation-32 Da (Loss of CH₃OH)2 - 5%

References

  • [5] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 5

  • [4] Grokipedia. Hydrochloride - Solubility and Appearance. 4

  • [3] MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. 3

  • [1] PMC (National Institutes of Health). Rapid, Scalable Assembly of Stereochemically Rich, Mono- and Bicyclic Acyl Sultams. 1

  • [2] MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. 2

Sources

Troubleshooting

optimizing reaction conditions for "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride"

Welcome to the Application Support Portal. This guide is designed for researchers and process chemists optimizing the synthesis and scale-up of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (MAMB-HCl) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers and process chemists optimizing the synthesis and scale-up of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (MAMB-HCl) . As a bifunctional building block containing both an electrophilic methyl ester and a nucleophilic primary amine (masked as a hydrochloride salt), MAMB-HCl presents unique chemoselectivity and stability challenges.

Below, you will find a mechanistic breakdown of the synthetic workflow, troubleshooting FAQs for common experimental failures, and self-validating standard operating protocols (SOPs).

Synthetic Pathway & Mechanistic Bottlenecks

The standard synthetic route to MAMB-HCl begins with a Henry (nitroaldol) reaction of methyl 3-formyl-2-methoxybenzoate with nitromethane , followed by the reduction of the intermediate nitrostyrene to the phenethylamine core, and finally, HCl salt formation.

The critical failure point in this workflow is the spontaneous intramolecular lactamization of the free base amine. If not immediately trapped as a salt, the molecule will self-destruct.

G A Methyl 3-formyl-2-methoxybenzoate (Starting Material) B Nitrostyrene Intermediate (Reactive Electrophile) A->B Henry Reaction (Nitromethane, Base) C Free Base Amine (Unstable Intermediate) B->C Chemoselective Reduction D MAMB-HCl (Target Stable Salt) C->D Anhydrous HCl (Rapid Trapping) E 7-Membered Lactam (Degradation Byproduct) C->E Intramolecular Attack (-MeOH) (Slow)

Synthetic workflow and competing lactamization pathway for MAMB-HCl.

Troubleshooting FAQs

Q1: My final product shows a significant [M-32] mass peak in LC-MS, and the yield of the HCl salt is exceptionally low. What is happening? Root Cause: You are observing intramolecular lactamization. The free base of Methyl 3-(2-aminoethyl)-2-methoxybenzoate is highly unstable. Because of the proximity of the functional groups, the primary amine at the 3-position folds back and attacks the methyl ester at the 1-position. This reaction expels methanol (a loss of 32 Da) to form a stable 7-membered lactam. This thermodynamic sink is a well-documented issue in amino ester chemistry . Solution: Never store the intermediate as a free base. The time between the reduction step and the HCl salt formation must be minimized. For optimal results, perform the reduction under acidic conditions to trap the amine in situ as the protonated salt, completely eliminating its nucleophilicity.

Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrostyrene, but my ester is disappearing. How can I achieve chemoselectivity? Root Cause: LiAlH₄ is an aggressive, non-selective reducing agent. It will indiscriminately reduce both the nitrostyrene and the methyl ester, yielding the corresponding benzyl alcohol byproduct. Solution: Switch to a chemoselective reduction method. Catalytic hydrogenation using 10% Pd/C under H₂ gas is the industry standard for scaling up phenethylamines. If you are working at a lab scale and want to avoid high-pressure hydrogenation, a Sodium Borohydride (NaBH₄) and Copper(II) Chloride (CuCl₂) system provides excellent chemoselectivity, rapidly reducing the nitrostyrene while leaving the methyl ester perfectly intact .

Q3: During the final HCl salt formation, I am seeing carboxylic acid byproducts. How do I prevent ester hydrolysis? Root Cause: Using aqueous HCl or concentrated hydrochloric acid introduces water into the system. The combination of water, strong acid, and exothermic heat drives the hydrolysis of the methyl ester to the carboxylic acid. Solution: Use strictly anhydrous conditions. Bubble anhydrous HCl gas into a dry ethereal solvent (e.g., diethyl ether or MTBE), or use commercially available solutions of anhydrous HCl in 1,4-dioxane to precipitate the salt quantitatively.

Quantitative Data: Reduction Method Comparison

To assist in selecting the appropriate reduction strategy for the nitrostyrene intermediate, consult the performance metrics below:

Reduction MethodReagentsEster ChemoselectivityLactamization RiskTypical YieldScalability
Metal Hydride LiAlH₄, THFPoor (Reduces to alcohol)Low (No ester left)< 10%Poor
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH/HClExcellentVery Low (In situ salt)85 - 95%Excellent (Industrial)
Modified Borohydride NaBH₄, CuCl₂, THF/MeOHExcellentHigh (Requires rapid workup)75 - 85%Moderate (Lab-scale)
Standard Operating Protocols
Protocol A: Chemoselective Lab-Scale Reduction (NaBH₄/CuCl₂ Method)

Causality Focus: CuCl₂ acts as a catalyst that modulates the hydride delivery from NaBH₄, allowing for the rapid reduction of the electron-deficient nitrostyrene without attacking the ester carbonyl. The visual disappearance of the yellow nitrostyrene self-validates the completion of the reduction.

  • Preparation: Dissolve the nitrostyrene intermediate (1.0 eq) in a mixture of anhydrous THF and methanol (4:1 ratio) and cool to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous CuCl₂ (0.2 eq) to the stirring solution. The solution will turn slightly blue/green.

  • Hydride Delivery: Slowly add NaBH₄ (5.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen evolution will occur. Maintain the internal temperature below 20 °C.

  • Quenching: Once the bright yellow color of the nitrostyrene completely disappears (typically 10-30 mins), quench the reaction carefully with saturated aqueous NH₄Cl to complex the copper salts.

  • Extraction: Extract the free base into ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature. Critical Step: Proceed immediately to Protocol B to prevent lactamization.

Protocol B: Anhydrous HCl Salt Formation

Causality Focus: Utilizing an anhydrous aprotic solvent system prevents the nucleophilic attack of water on the methyl ester. The immediate precipitation of the salt self-validates the successful protonation and stabilization of the amine.

  • Dissolution: Dissolve the freshly concentrated free base amine from Protocol A in anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric excess (1.2 eq) of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

  • Precipitation: The MAMB-HCl salt will immediately precipitate as a white crystalline solid. This phase change effectively removes the amine's nucleophilicity and halts any degradation pathways.

  • Isolation: Filter the solid under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum to yield the final stable product.

References
  • Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews.[Link]

  • Recent advances in catalysts for the Henry reaction. Australian Journal of Chemistry.[Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.[Link]

Optimization

purification challenges with "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride"

Welcome to the Technical Support Center. As an Application Scientist specializing in the isolation of complex pharmaceutical intermediates, I have designed this troubleshooting guide specifically for Methyl 3-(2-aminoeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in the isolation of complex pharmaceutical intermediates, I have designed this troubleshooting guide specifically for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride .

This molecule presents a classic "Amino-Ester Trap." It contains both an electrophilic methyl ester and a nucleophilic primary amine (protected as a hydrochloride salt). When subjected to standard purification conditions, the spatial proximity of these functional groups primes the molecule for rapid degradation. This guide explores the causality behind these failures and provides validated, self-consistent protocols to ensure high-yield recovery.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During aqueous basic workup, my product mass decreases significantly, and LC-MS shows a massive new peak at [M-32]. What is happening? A1: You are observing intramolecular amidation (lactamization) . When you neutralize the hydrochloride salt to form the free base, the primary amine becomes highly nucleophilic. Because the amine is tethered to the 3-position of the benzene ring and the ester is at the 1-position, the nitrogen can easily attack the ester carbonyl carbon[1]. This cascade cyclization ejects a molecule of methanol (loss of 32 Da) and forms a highly stable 7-membered ring—specifically, a 3-benzazepinone derivative[2]. This reaction is thermodynamically driven and accelerates rapidly at room temperature[3].

Q2: To avoid the cyclization, I tried extracting the free base very quickly using 1M NaOH, but I still lost product. NMR shows a loss of the methyl singlet (~3.8 ppm). Why? A2: You have triggered alkaline hydrolysis (saponification) of the methyl ester. While a strong base like NaOH rapidly deprotonates the amine, the hydroxide ion (OH⁻) is also a potent nucleophile. It attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral alkoxide intermediate[4]. This intermediate collapses, eliminating the methoxide ion and irreversibly forming a water-soluble carboxylate salt[5],[4]. To prevent this, you must rely on mild, non-nucleophilic bases and strictly control the temperature.

Q3: Can I bypass extraction and purify the crude hydrochloride salt directly on normal-phase silica gel? A3: Direct purification of amine hydrochlorides on standard silica gel is highly discouraged. The polar, ionic nature of the salt leads to strong, irreversible hydrogen bonding and electrostatic interactions with the acidic silanol groups on the silica stationary phase[6]. This results in severe peak tailing, poor recovery, and on-column degradation[7]. If chromatography is mandatory, you must use Reversed-Phase HPLC (C18) with an acidic mobile phase (e.g., 0.1% TFA or HCl) to keep the amine protonated and unreactive.

Part 2: Degradation Pathways & Workflow Visualization

To understand the critical divergence points during purification, refer to the pathway diagram below. The choice of base and temperature dictates whether you isolate the desired free base or irreversibly destroy your compound.

G A Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl (Stable Salt) B Strong Base (pH > 10) NaOH / KOH A->B Incorrect Workup C Mild Base (pH 7.5-8.0) NaHCO3 @ 0-4°C A->C Correct Workup D Free Base Intermediate (Highly Reactive Nucleophile) B->D C->D E Intramolecular Amidation (Cyclization) D->E Room Temp / Delayed Extraction F Alkaline Hydrolysis (Saponification) D->F Excess Hydroxide Ions I Rapid Organic Extraction (DCM / MTBE) D->I Immediate (< 5 min) G 3-Benzazepinone Derivative (Irreversible Impurity) E->G H Carboxylic Acid Salt (Irreversible Impurity) F->H J Purified Free Base (Ready for Anhydrous HCl) I->J

Caption: Divergent reaction pathways during the basification and extraction of the amino-ester.

Part 3: Quantitative Condition Matrix

The table below summarizes the causality between workup conditions and the kinetic half-life of your target molecule.

Basification ReagentTarget pHTemp (°C)Ester Hydrolysis RiskLactamization RiskEst. Free Base Half-LifeRecommended Action
1M NaOH (aq) > 12.025 °CCritical (Saponification)High< 2 minutesDO NOT USE
10% K2CO3 (aq) 10.525 °CModerateCritical ~ 15 minutesAvoid if possible
Sat. NaHCO3 (aq) 8.0 - 8.525 °CLowModerate~ 1 hourUse with caution
Sat. NaHCO3 (aq) 7.5 - 8.0 0 - 4 °C Negligible Low > 4 hours OPTIMAL PROTOCOL

Part 4: Validated Experimental Methodologies

To successfully purify this compound, you must establish a self-validating system where the free base is generated in the presence of a cold organic extraction solvent, ensuring the reactive intermediate is immediately partitioned away from the aqueous interface.

Protocol 1: Cold Biphasic Free-Basing and Extraction

Objective: Neutralize the HCl salt while kinetically freezing intramolecular amidation and preventing saponification.

  • Preparation: Pre-cool a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) and Methyl tert-butyl ether (MTBE) to 0–4 °C in an ice bath. Note: MTBE is preferred over DCM as it minimizes emulsion formation[7].

  • Biphasic Suspension: Suspend the crude Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride in the cold MTBE (10 mL per gram of crude).

  • Mild Neutralization: While stirring vigorously at 0 °C, add the cold sat. NaHCO₃ dropwise until the aqueous layer reaches pH 8.0. Do not exceed pH 8.5.

  • Rapid Partitioning: Transfer immediately to a cold separatory funnel. Shake gently and allow phase separation (the free base will rapidly partition into the upper MTBE layer).

  • Isolation: Collect the organic layer. Extract the aqueous layer one more time with cold MTBE. Combine the organic layers and dry immediately over anhydrous Na₂SO₄ for 10 minutes. Filter to remove the drying agent.

Protocol 2: Anhydrous Hydrochloride Salt Formation

Objective: Reprotect the primary amine to permanently halt lactamization without introducing water that could cause long-term ester hydrolysis.

  • Solvent Adjustment: Dilute the dried MTBE solution containing the free base with an equal volume of anhydrous Diethyl Ether or Hexane to lower the solubility of the impending salt.

  • Anhydrous Acidification: Place the flask in an ice bath (0 °C) under vigorous magnetic stirring.

  • Precipitation: Dropwise, add a commercially prepared solution of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane). Never use aqueous concentrated HCl.[7],[6].

  • Endpoint Validation: Continue addition until precipitation ceases and the supernatant tests acidic (pH ~2) on wetted pH paper held above the vapor phase.

  • Collection: Filter the resulting white crystalline solid rapidly through a Buchner funnel under a nitrogen blanket (amine hydrochlorides are hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the purified Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride under high vacuum at room temperature for 12 hours.

Part 5: References

  • A Regioselective Synthesis of 3-Benzazepinones via Intramolecular Hydroamidation of Acetylenes. ResearchGate.[Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides: Hydrolysis of Methyl Esters. University of Birmingham. [Link]

  • Explain the mechanism of alkaline hydrolysis of methyl chloride and write the rate law. AskFilo.[Link]

  • Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions. PMC - National Institutes of Health.[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.[Link]

Sources

Troubleshooting

scaling up the synthesis of "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride"

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful scale-up requires a deep understanding of reaction kinetics, thermodynamic boundaries, and phase behaviors.

This guide is structured around the three critical phases of the synthesis: the Henry reaction, catalytic hydrogenation, and anhydrous crystallization. Each section contains workflow diagrams, troubleshooting FAQs, and self-validating protocols to ensure your process is robust, safe, and reproducible.

Phase 1: Nitroaldol Condensation (Henry Reaction) & Dehydration

The first step involves the coupling of the starting material, methyl 3-formyl-2-methoxybenzoate, with nitromethane to form a β -nitro alcohol, which is subsequently dehydrated to the nitroalkene.

G A Methyl 3-formyl- 2-methoxybenzoate C Nitroaldol Condensation A->C B Nitromethane + Catalytic Base B->C D Dehydration (Heat / -H2O) C->D E Nitroalkene Intermediate D->E

Caption: Workflow for the scaled-up Henry reaction and subsequent dehydration.

Troubleshooting & FAQs

Q: During pilot scale-up, our Henry reaction stalls at 70% conversion, and we observe retro-Henry degradation. How do we drive the reaction to completion? A: The Henry reaction is inherently reversible[1]. On a bench scale, chemists often use massive excesses of nitromethane or molecular sieves to push the equilibrium forward. However, on a manufacturing scale, excess nitromethane poses severe explosion hazards and cost inefficiencies[2]. To drive the reaction forward without dangerous excesses, you must continuously remove water to facilitate the irreversible dehydration of the intermediate β -nitro alcohol into the nitroalkene. Actionable Insight: Shift to a setup equipped with a Dean-Stark apparatus using a co-solvent like toluene for azeotropic water removal. Alternatively, utilizing mild acidic promoters like EDC·HCl under highly concentrated conditions has been shown to break base dependency and prevent retro-aldol pathways[3].

Phase 2: Catalytic Reduction of the Nitroalkene

The nitroalkene must be reduced to the primary aliphatic amine. This is a highly exothermic process that proceeds through nitroso and hydroxylamine intermediates.

G A Nitroalkene Intermediate C Hydrogenation (50 psi H2) A->C B Pd/C Catalyst + Solvent (EtOAc) B->C D Filtration (Celite) C->D E Free Amine D->E

Caption: Catalytic hydrogenation workflow for reducing the nitroalkene to the free amine.

Troubleshooting & FAQs

Q: Our hydrogenation yields a mixture of the desired primary amine and a hydroxylamine intermediate. How do we prevent this partial reduction? A: The reduction of a nitro group to an amine is stepwise. If hydrogen mass transfer is poor—a common issue in scale-up due to lower surface-area-to-volume ratios in larger reactors—the catalyst surface becomes starved of hydrogen. This halts the reaction at the hydroxylamine stage and can lead to the formation of dimeric impurities. Actionable Insight: Ensure high gas-liquid mixing via a hollow-shaft gas entrainment impeller. Maintain adequate H 2​ pressure (e.g., 50 psi). Crucially, implement a self-validating In-Process Control (IPC): Do not stop the reaction based on time or theoretical gas uptake alone. Use an HPLC IPC method to specifically monitor the disappearance of the hydroxylamine peak. Only vent the reactor when this intermediate is <0.5%.

Phase 3: Anhydrous Hydrochloride Salt Crystallization

The final phase isolates the free amine as a stable hydrochloride salt. Because the molecule contains a methyl ester, standard aqueous acid treatments will destroy the product.

G A Free Amine in Isopropanol B TMSCl Addition (In-situ HCl) A->B C Controlled Cooling Ramp B->C D Nucleation & Crystallization C->D E Target API: Hydrochloride Salt D->E

Caption: Anhydrous hydrochloride salt crystallization utilizing in-situ HCl generation.

Troubleshooting & FAQs

Q: When we form the HCl salt using aqueous hydrochloric acid, we observe significant hydrolysis of the methyl ester (forming 3-(2-aminoethyl)-2-methoxybenzoic acid). How can we avoid this? A: The methyl ester at position 1 is highly susceptible to acid-catalyzed hydrolysis in the presence of water. Using 36% aqueous HCl introduces massive amounts of water into the system, driving the hydrolysis equilibrium. Actionable Insight: You must use strictly anhydrous conditions. While bubbling anhydrous HCl gas is an option, it is hazardous and difficult to quantify on scale. A highly effective, field-proven alternative is the in-situ generation of anhydrous HCl using a trialkylsilyl halide (e.g., Trimethylsilyl chloride, TMSCl) in a protic solvent like isopropanol[4]. The TMSCl reacts quantitatively with the alcohol to generate anhydrous HCl and a volatile silyl ether, completely protecting the ester from hydrolysis[4].

Q: Our crystallized API often "oils out" or forms a sticky mass instead of flowable crystals. How do we fix the morphology? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization trajectory misses the metastable zone and hits the spinodal decomposition region. This happens when the anti-solvent addition or cooling rate is too aggressive. Actionable Insight: You must map the Metastable Zone Width (MSZW)[5]. Plot the solubility curve of the amine hydrochloride in your chosen solvent system. Use a controlled, linear cooling ramp rather than crash cooling, and introduce seed crystals at the upper edge of the MSZW to induce secondary nucleation[6]. This ensures crystal growth outpaces uncontrolled precipitation[5].

Quantitative Data: Solvent & Reagent Optimization

The following table summarizes the causal relationship between the choice of HCl source and the resulting product integrity during Phase 3.

MethodReagentsEster Hydrolysis RiskYield (%)Purity (HPLC %)Scalability / Safety
Aqueous HCl 36% HCl (aq), IPAHigh (>15% byproduct)65 - 70< 85.0High risk of yield loss
Anhydrous Gas HCl (g), Diethyl EtherLow (<1% byproduct)85 - 90> 98.0Poor (Gas handling hazards)
In-situ Generation TMSCl, IsopropanolVery Low (Not detected)92 - 95> 99.5Excellent (Liquid handling)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Scaled-Up Henry Reaction & Dehydration
  • Charge: To a clean, dry jacketed reactor, charge Methyl 3-formyl-2-methoxybenzoate (1.0 eq) and isopropanol (5 vol).

  • Addition: Add nitromethane (1.5 eq). Note: Limit excess to mitigate explosion hazards on scale[2].

  • Catalysis: Slowly add catalytic potassium hydroxide (0.1 eq). Maintain the internal temperature below 30°C during addition to control the initial exotherm.

  • Dehydration: Heat the mixture to 60°C to drive the dehydration of the intermediate to the nitroalkene.

  • Validation: Monitor via HPLC. Do not proceed to cooling until the starting aldehyde is <1%.

  • Isolation: Cool to 5°C, filter the precipitated nitroalkene, and wash with cold isopropanol.

Protocol 2: Catalytic Hydrogenation
  • Charge: To a pressure reactor, charge the nitroalkene (1.0 eq), ethyl acetate (10 vol), and 10% Pd/C (0.05 eq by weight).

  • Purge: Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x) to ensure a safe, inert atmosphere.

  • Reaction: Pressurize to 50 psi H 2​ and heat to 40°C. Maintain vigorous agitation (e.g., >500 rpm with a gas-entrainment impeller) to ensure hydrogen mass transfer.

  • Validation: Monitor hydrogen uptake. Once uptake ceases, pull a sample for HPLC. Critical: Confirm the hydroxylamine intermediate is <0.5% before venting.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free amine.

Protocol 3: Anhydrous Crystallization (In-situ HCl)
  • Dissolution: Dissolve the crude free amine in anhydrous isopropanol (8 vol) in a clean jacketed reactor[4].

  • Acidification: Cool the solution to 10°C. Dropwise add Trimethylsilyl chloride (TMSCl, 1.05 eq). The reaction between TMSCl and isopropanol generates anhydrous HCl in situ[4].

  • Heating: Heat the mixture to the dissolution temperature (approx. 60°C) until a clear solution is achieved.

  • Crystallization: Apply a controlled linear cooling ramp (0.1°C/min) down to 5°C. Seed the solution at 45°C (within the MSZW) to promote uniform crystal growth and prevent oiling out[5][6].

  • Maturation: Hold the slurry at 5°C for 2 hours to allow for complete equilibration[6].

  • Isolation: Isolate the crystals via filtration, wash with cold isopropanol, and dry in a vacuum oven at 45°C until a constant weight is achieved[6].

Sources

Optimization

"Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" storage and handling best practices

Welcome to the Technical Support Center for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9)[1]. As a Senior Application Scientist, I have designed this guide to address the specific physicoche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9)[1]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this bifunctional building block.

This compound features a primary amine (protected as a hydrochloride salt) and a methyl ester. The interplay between the hygroscopic nature of the salt and the hydrolytic susceptibility of the ester dictates our handling protocols. Below, you will find causality-driven troubleshooting guides, validated protocols, and structural workflows to ensure high-fidelity data in your drug development pipelines.

Section 1: Core Storage & Handling Guidelines

Q: Why does my compound appear sticky or clumped upon opening the vial? A: This is caused by the inherent hygroscopicity of the primary amine hydrochloride salt[2]. If a cold vial is opened before it has fully equilibrated to room temperature, atmospheric moisture immediately condenses on the powder. This moisture not only causes physical clumping but acts as a nucleophile that initiates the hydrolysis of the methyl ester moiety. Self-Validation Check: Always equilibrate the sealed vial in a desiccator for at least 30 minutes before opening. If clumping is observed, assume partial degradation has occurred.

Q: My LC-MS shows a mass shift of -14 Da after storing the compound in an aqueous buffer. What is happening? A: This mass shift is the diagnostic signature of ester hydrolysis. The loss of the methyl group (-15 Da) and the addition of a proton (+1 Da) results in a net -14 Da shift, converting your ester into the corresponding carboxylic acid. The methyl ester is highly labile in water, especially at physiological (pH 7.4) or basic pH. Never store this compound in aqueous solutions.

Q: What are the optimal long-term storage conditions? A: Store the solid powder at -20°C in a tightly sealed, light-resistant container backfilled with argon or nitrogen, and placed within a secondary desiccator[2].

Section 2: Reconstitution and Solution Stability

To maintain the integrity of both the methoxybenzoate core and the amine salt, stock solutions must be prepared in anhydrous organic solvents.

Table 1: Solvent Compatibility and Storage Stability

SolventMax Recommended ConcentrationStability (Room Temp)Stability (-20°C)Mechanistic Notes
Anhydrous DMSO 100 mM< 24 hoursUp to 6 monthsIdeal for biological assays; freeze-thaw sensitive.
Anhydrous DMF 250 mM< 48 hoursUp to 6 monthsPreferred for chemical synthesis (e.g., amide coupling).
Methanol 50 mM< 12 hours1-2 monthsRisk of transesterification over extended periods.
Aqueous Buffer 10 mM< 4 hoursDo not freezeRapid ester hydrolysis. Must be prepared fresh immediately before use.

Section 3: Troubleshooting Experimental Workflows

Q: My amide coupling reaction is yielding <10% conversion. What went wrong? A: You likely omitted the neutralization step. Because the compound is supplied as a hydrochloride salt, the primary amine is fully protonated ( NH3+​ ) and lacks the lone electron pair required for nucleophilic attack[3]. You must add a non-nucleophilic base to scavenge the HCl and liberate the reactive free amine prior to introducing your activated electrophile.

Validated Protocol: Amide Bond Formation (Freebasing & Coupling)

This protocol utilizes HATU, a premier coupling reagent that minimizes epimerization and maximizes yield[3].

  • Preparation: In a moisture-free environment, weigh the required amount of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride.

  • Solubilization: Dissolve the salt in anhydrous DMF (to achieve a 0.2 M concentration).

  • Neutralization (Critical Causality Step): Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? The first equivalent neutralizes the HCl salt to generate the nucleophilic free amine. The second equivalent acts as the catalytic base for the subsequent coupling reaction.

  • Activation: In a separate dry vial, dissolve your target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir for 10 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling: Transfer the activated acid solution dropwise into your free amine solution. Stir at room temperature for 2–4 hours under nitrogen.

  • Validation & Work-up: Monitor the disappearance of the free amine via LC-MS. Once complete, quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Section 4: Workflow Visualization

Below is the logical workflow for handling the compound from storage to synthesis, ensuring moisture mitigation and proper chemical activation.

Workflow Start Solid Compound (HCl Salt) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent Add Anhydrous Solvent (DMSO/DMF) Equilibrate->Solvent Base Add DIPEA/TEA (Liberate Free Base) Solvent->Base For Synthesis Store Store Aliquots at -20°C (Desiccated) Solvent->Store For Storage React Proceed to Reaction (e.g., Amide Coupling) Base->React

Workflow for handling and preparing Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl for synthesis.

Section 5: Safety and Hazard Mitigation

Based on the physicochemical properties of structurally identical aminoethyl benzoate hydrochlorides, adhere to the following safety parameters:

  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory tract irritation).

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. Handle fine powders within a chemical fume hood to prevent inhalation of irritating dust particulates.

References

  • Methyl 3-(2-aminoethyl)benzoate hydrochloride Safety and Hazards Source: PubChem (National Institutes of Health) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (E. Valeur & M. Bradley, 2009) URL:[Link]

  • Lab Desiccator Guide | What Is A Desiccator? Source: Boekel Scientific URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a key intermediate in the synthesis of variou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

The transition from traditional analytical methods to more advanced techniques necessitates a thorough understanding of their comparative performance. This document is intended for researchers, scientists, and drug development professionals, offering a framework for selecting the most appropriate analytical method based on specific needs, from routine quality control to in-depth impurity profiling. The principles and protocols described herein are grounded in the latest regulatory guidelines, including the ICH Q2(R2) and Q14 documents, which emphasize a lifecycle and risk-based approach to analytical procedure development and validation.[1][2]

The Imperative of Cross-Validation

Analytical method cross-validation is a critical exercise when two or more analytical methods are used to generate data for the same analyte within a study or across different laboratories. The objective is to demonstrate that the different methods provide comparable results, ensuring data integrity and consistency throughout the drug development lifecycle.[3] This is particularly crucial when a method is transferred, updated, or when a secondary method is employed for confirmatory purposes.

This guide will explore the cross-validation of a standard HPLC-UV method, often the workhorse of a QC lab, against a more advanced UPLC-MS method, which offers enhanced sensitivity and specificity.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a comparative analysis of two distinct yet complementary analytical methods for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

  • Rationale: HPLC-UV is a widely adopted, robust, and cost-effective technique for routine quality control, offering excellent quantitation capabilities for chromophoric compounds like the target analyte.

Comparative Method: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

  • Rationale: UPLC-MS provides significantly higher resolution, sensitivity, and specificity. The mass spectrometer allows for unambiguous peak identification and the detection of co-eluting impurities, which might be missed by UV detection alone.

The cross-validation will be performed by analyzing the same batch of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride standard and sample solutions with both methods. The key performance parameters to be evaluated are aligned with the ICH Q2(R2) guideline for analytical procedure validation.[1][4][5]

Experimental Workflows

Sample and Standard Preparation

A common stock solution of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride reference standard (1.0 mg/mL) is prepared in a suitable diluent (e.g., 50:50 acetonitrile:water). This stock is then used to prepare a series of calibration standards and quality control (QC) samples at different concentration levels. A sample of the test article is prepared at a target concentration of 0.5 mg/mL.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage ref_std Reference Standard (Solid) stock_sol Stock Solution (1.0 mg/mL) ref_std->stock_sol Dissolve in Diluent test_art Test Article (Solid) test_sample Test Sample (0.5 mg/mL) test_art->test_sample Dissolve in Diluent cal_stds Calibration Standards (Multiple Levels) stock_sol->cal_stds Serial Dilution qc_samples QC Samples (Low, Mid, High) stock_sol->qc_samples Dilution hplc_uv HPLC-UV Analysis cal_stds->hplc_uv uplc_ms UPLC-MS Analysis cal_stds->uplc_ms qc_samples->hplc_uv qc_samples->uplc_ms test_sample->hplc_uv test_sample->uplc_ms

Caption: Workflow for sample and standard preparation and analysis.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Protocol 2: UPLC-MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2 or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 2
    5.0 98
    6.0 98
    6.1 2

    | 7.0 | 2 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

  • Selected Ion Monitoring (SIM): m/z 210.1 (for [M+H]+ of Methyl 3-(2-aminoethyl)-2-methoxybenzoate).

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation study.

Table 1: System Suitability
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Tailing Factor1.11.0≤ 2.0
Theoretical Plates> 5000> 15000> 2000
%RSD of 6 Injections0.4%0.2%≤ 1.0%
Table 2: Linearity
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range0.05 - 1.5 mg/mL0.001 - 0.5 mg/mL-
Correlation Coefficient (r²)0.99950.9999≥ 0.999
y-interceptMinimalMinimalClose to zero
Table 3: Accuracy and Precision
QC LevelHPLC-UV (% Recovery ± %RSD)UPLC-MS (% Recovery ± %RSD)Acceptance Criteria
Low (0.1 mg/mL)99.5% ± 0.8%100.2% ± 0.5%98.0-102.0% Recovery, ≤ 2.0% RSD
Mid (0.5 mg/mL)100.1% ± 0.5%100.5% ± 0.3%98.0-102.0% Recovery, ≤ 2.0% RSD
High (1.2 mg/mL)99.8% ± 0.6%100.8% ± 0.4%98.0-102.0% Recovery, ≤ 2.0% RSD
Table 4: Specificity and Impurity Detection
ParameterHPLC-UVUPLC-MSJustification
Specificity Baseline resolution from known impurities.Confirmed by mass-to-charge ratio of the main peak and impurities.UPLC-MS provides higher confidence in peak identity.
Limit of Quantitation (LOQ) 0.05 mg/mL0.001 mg/mLUPLC-MS is significantly more sensitive.
Impurity Profiling Detected two known impurities above the reporting threshold.Detected the two known impurities plus an additional low-level unknown impurity.The higher sensitivity and specificity of MS allows for more comprehensive impurity profiling.

Interpretation of Results and Method Selection

The cross-validation data clearly demonstrates that both the HPLC-UV and UPLC-MS methods are suitable for their intended purposes. The choice between them should be guided by the specific requirements of the analysis.

  • For routine QC testing and release assays , where robustness, cost-effectiveness, and high-throughput are priorities, the HPLC-UV method is highly suitable. It provides excellent accuracy, precision, and linearity within the required range.

  • For impurity profiling, stability studies, and investigations requiring higher sensitivity and definitive identification , the UPLC-MS method is the superior choice. Its lower limit of quantitation and the specificity afforded by mass detection are invaluable for detecting and identifying trace-level impurities that could be critical for product safety and quality.

G cluster_decision Method Selection Logic analysis_need Analytical Requirement routine_qc Routine QC / Assay analysis_need->routine_qc Cost-effective & Robust impurity_profiling Impurity Profiling / High Sensitivity analysis_need->impurity_profiling High Specificity & Sensitivity hplc_uv Select HPLC-UV routine_qc->hplc_uv uplc_ms Select UPLC-MS impurity_profiling->uplc_ms

Caption: Decision tree for analytical method selection.

Conclusion

The cross-validation of analytical methods for "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" underscores the importance of a data-driven approach to method selection. While the HPLC-UV method proves to be a reliable workhorse for routine quality control, the UPLC-MS method offers enhanced capabilities for more demanding applications such as in-depth impurity analysis. By understanding the comparative performance of these methods, researchers and drug development professionals can make informed decisions that ensure the quality, safety, and efficacy of the final pharmaceutical product. This aligns with the modern, lifecycle-based approach to analytical procedures advocated by global regulatory bodies.[6]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

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Comparative

Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride Reference Standards: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide Introduction: The Criticality of Salt Selection in Reference Standards In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide

Introduction: The Criticality of Salt Selection in Reference Standards

In the development of substituted benzamide therapeutics and related active pharmaceutical ingredients (APIs), Methyl 3-(2-aminoethyl)-2-methoxybenzoate serves as a critical structural building block and a highly monitored process impurity. For analytical scientists, establishing a robust, highly pure reference standard for this compound is paramount for accurate mass balance, impurity tracking, and regulatory compliance.

Reference standard qualification requires rigorous evaluation of purity and solid-state stability, as mandated by the United States Pharmacopeia (USP) General Chapter <11>[1]. The structural vulnerabilities of this molecule—specifically the hydrolytic susceptibility of the C1 methyl ester and the oxidative liability of the C3 primary amine—make the free base form analytically unreliable. Consequently, the hydrochloride (HCl) salt is universally adopted as the gold standard. This guide objectively compares the performance of the HCl salt against its free base and sulfate alternatives, providing empirical data and validated methodologies to justify its superior analytical performance[2].

Structural Vulnerabilities & Mechanistic Causality

To understand why the hydrochloride salt outperforms alternative forms, we must examine the molecule's intrinsic chemical liabilities:

  • Nucleophilic Amine Reactivity: In its unprotonated free base form, the primary amine is highly nucleophilic. It is prone to atmospheric oxidation (forming N-oxides) and can theoretically participate in intermolecular aminolysis, attacking the methyl ester of adjacent molecules.

  • Ester Hydrolysis: The methyl ester is susceptible to moisture-driven hydrolysis, yielding 3-(2-aminoethyl)-2-methoxybenzoic acid. This process is autocatalytic in the free base form, as the basic amine creates a localized alkaline microenvironment that accelerates ester cleavage.

  • Amorphous Instability: The free base typically presents as a viscous oil or an amorphous solid. This lack of a defined crystalline lattice exponentially increases the surface area exposed to ambient moisture and oxygen.

By protonating the amine with hydrochloric acid, the nitrogen's lone pair is sequestered. This eliminates its nucleophilicity, neutralizes the alkaline microenvironment, and drives the formation of a highly stable, tightly packed crystalline lattice.

G A Methyl 3-(2-aminoethyl)- 2-methoxybenzoate (Free Base) C Oxidation (N-Oxide Formation) A->C O2 / Light (High Susceptibility) D Ester Hydrolysis (Carboxylic Acid) A->D Moisture / Heat (Autocatalytic) B Hydrochloride Salt (Protonated Amine) B->D Extreme pH / Heat (Low Susceptibility) E Stable Crystalline Lattice B->E Steric & Ionic Protection

Fig 1. Mechanistic degradation pathways comparing the free base and hydrochloride salt forms.

Objective Comparison: Experimental Performance Data

To objectively evaluate the optimal reference standard form, three variants were subjected to parallel physicochemical and stability testing. The sulfate salt was included as a secondary crystalline alternative. However, because sulfate is a divalent anion, it often forms unpredictable hemi-sulfate or bis-sulfate stoichiometries, leading to batch-to-batch polymorphic variability[2].

Table 1: Physicochemical & Stability Comparison
Analytical ParameterHydrochloride Salt (Gold Standard)Free Base (Alternative 1)Sulfate Salt (Alternative 2)
Physical State Highly Crystalline PowderViscous Oil / AmorphousCrystalline Powder (Mixed Polymorphs)
Initial HPLC Purity > 99.8%97.5%> 99.0%
Assay (6 months, 40°C/75% RH) 99.5% 88.2% (Significant degradation)96.4%
Hygroscopicity (DVS at 80% RH) 0.8% (Slightly hygroscopic)> 5.0% (Highly hygroscopic)2.1% (Moderately hygroscopic)
Aqueous Solubility (pH 7.4) > 50 mg/mL< 1 mg/mL> 30 mg/mL
Stoichiometric Predictability Excellent (1:1 ratio)N/AVariable (1:1 or 2:1 ratios)

Data Synthesis: The empirical data clearly demonstrates that the hydrochloride salt maintains near-perfect assay integrity under accelerated degradation conditions, whereas the free base suffers a catastrophic >10% loss in purity. The sulfate salt, while better than the free base, exhibits higher moisture uptake and inferior stoichiometric reliability.

Validated Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data presented above was generated using the following self-validating experimental protocols. Accelerated stability testing must align with ICH Q1A(R2) guidelines to ensure the standard remains reliable throughout its intended shelf life.

Protocol A: ICH Q1A(R2) Accelerated Stability & Forced Degradation

Causality: Forced degradation establishes a mass balance, proving that the analytical method is "stability-indicating" and capable of resolving the parent peak from all potential degradants.

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard into amber glass HPLC vials to prevent concurrent photolytic degradation.

  • Environmental Exposure: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for a continuous 6-month period.

  • Forced Hydrolysis (Control): Subject a parallel set of samples to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. This intentionally forces the hydrolysis of the methyl ester to map the retention time of the resulting carboxylic acid degradant.

  • Chromatographic Analysis: Reconstitute the samples in 1.0 mL of Mobile Phase A (0.1% Trifluoroacetic Acid in Water). Analyze via RP-HPLC using a C18 column (150 x 4.6 mm, 3 µm) with a gradient elution of Mobile Phase B (0.1% TFA in Acetonitrile).

  • System Suitability (Self-Validation): The run is only considered valid if the chromatographic resolution ( Rs​ ) between the parent peak and the primary hydrolytic degradant is >2.0 , and the peak tailing factor is <1.5 .

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality: DVS precisely quantifies moisture uptake. Setting a strict mass change threshold ensures the system reaches true thermodynamic equilibrium rather than kinetic stalling.

  • Instrument Calibration: Calibrate the DVS microbalance using a certified 100 mg standard weight prior to analysis.

  • Sample Loading: Load 15–20 mg of the reference standard into a quartz sample pan.

  • Isotherm Programming: Program a dual-cycle sorption/desorption isotherm from 0% to 90% RH in 10% increments at a constant 25.0°C.

  • Equilibration Criteria (Self-Validation): Set the mass change threshold ( dm/dt ) to <0.002% per minute over a 10-minute window. The system must not advance to the next humidity step until this strict equilibrium is achieved.

  • Data Synthesis: Calculate the total mass uptake at 80% RH to classify the material according to European Pharmacopoeia (Ph. Eur.) hygroscopicity criteria.

Reference Standard Qualification Workflow

The production of a primary reference standard is an iterative process that demands strict adherence to compendial guidelines. The workflow below illustrates the closed-loop system used to qualify the Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride standard.

Workflow N1 Synthesis & Purification N2 Structural Elucidation (NMR, MS, IR) N1->N2 N3 Purity Assessment (HPLC-UV/MS) N2->N3 N3->N1 Iterative Purification N4 Physicochemical (DVS, DSC, TGA) N3->N4 N5 Primary Reference Standard Release N4->N5

Fig 2. Step-by-step analytical workflow for qualifying primary reference standards.

Conclusion

For analytical and drug development applications requiring Methyl 3-(2-aminoethyl)-2-methoxybenzoate, the hydrochloride salt is the only scientifically defensible choice for a primary reference standard. By neutralizing the nucleophilic primary amine and establishing a robust crystalline lattice, the HCl salt prevents autocatalytic ester hydrolysis and oxidative degradation. It delivers superior assay stability (>99.5% after 6 months at accelerated conditions), predictable 1:1 stoichiometry, and minimal hygroscopicity, ensuring precise and reproducible analytical quantification.

References

  • United States Pharmacopeia. "General Chapters: <11> USP REFERENCE STANDARDS." Pharmacopeia. Available at:[Link][1]

  • International Council for Harmonisation. "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." IKEV, Feb 2003. Available at:[Link]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties Selection and Use." Organic Process Research & Development - ACS Publications, Jan 2003. Available at:[Link][2]

Sources

Validation

Spectroscopic Data Comparison Guide: Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Executive Summary & Context Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9) is a highly specific, functionalized benzene derivative frequently utilized as a critical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 1255099-56-9) is a highly specific, functionalized benzene derivative frequently utilized as a critical intermediate in the synthesis of neuroactive benzamides and other pharmaceutical agents [1]. Because its structural integrity directly dictates the efficacy of downstream active pharmaceutical ingredients (APIs), rigorous spectroscopic validation is mandatory.

This guide provides an objective, data-driven comparison of this target hydrochloride salt against its common structural alternatives: its Free Base form, its Cyanomethyl Precursor , and its 1,2,4-Positional Isomer .

Causality in Spectroscopic Analytical Choices

As an Application Scientist, it is critical to understand that analytical methods are not just checklists; they are orthogonal, self-validating systems. We employ a triad of techniques (NMR, IR, MS) because each probes a different physical phenomenon, eliminating false positives when used concurrently.

  • Nuclear Magnetic Resonance (NMR): We specifically select DMSO-d₆ over CDCl₃ for analyzing the target compound. Causality: Hydrochloride salts exhibit poor solubility in chloroform. Furthermore, DMSO-d₆ slows down the proton exchange rate of the amine, allowing the protonated primary amine (-NH₃⁺) to appear as a distinct, broad singlet around 8.2 ppm. According to the , this downfield shift is a definitive marker of protonation compared to the free base [2].

  • Infrared Spectroscopy (IR): IR is deployed to confirm the salt phase. Causality: While MS confirms the molecular weight, it cannot differentiate between a free base and a hydrochloride salt in solution. IR solid-state analysis (KBr pellet) reveals a massive, broad ammonium band (3200–2500 cm⁻¹) for the salt, which is distinctly different from the sharp, twin N-H stretches of the free base. The provides foundational reference data for these vibrational modes [3].

  • Mass Spectrometry (ESI-MS): Electrospray Ionization (ESI) in positive mode is chosen for its "soft" ionization capabilities. Causality: Hard ionization (like EI) would fragment the labile 2-aminoethyl chain. ESI preserves the intact molecule, yielding a clear [M+H]⁺ peak to differentiate the target from its cyanomethyl precursor.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers required to differentiate the target compound from its alternatives.

Table 1: ¹H and ¹³C NMR Differentiators (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on empirical substituent effects for 1,2,3-trisubstituted benzenes.

Spectroscopic FeatureTarget (HCl Salt)Free Base AlternativeCyanomethyl Precursor1,2,4-Positional Isomer
Amine Protons (¹H) ~8.2 ppm (br s, 3H, -NH₃⁺)~1.5–2.0 ppm (br s, 2H, -NH₂)None~8.2 ppm (br s, 3H, -NH₃⁺)
Aliphatic Chain (¹H) ~3.0 ppm (m, 4H, -CH₂CH₂-)~2.7 ppm (t, 2H), ~2.8 ppm (t, 2H)~3.9 ppm (s, 2H, -CH₂CN)~3.0 ppm (m, 4H, -CH₂CH₂-)
Aromatic Splitting (¹H) d, t, d (1,2,3-substitution)d, t, d (1,2,3-substitution)d, t, d (1,2,3-substitution)d, d, s (1,2,4-substitution)
Aromatic H4 (¹H) ~7.4 ppm (dd, J=7.5, 1.5 Hz)~7.3 ppm (dd)~7.5 ppm (dd)~7.7 ppm (d, J=8.0 Hz, H6)
Aromatic H5 (¹H) ~7.1 ppm (t, J=7.5 Hz)~7.0 ppm (t)~7.2 ppm (t)~6.9 ppm (dd, J=8.0, 1.5 Hz)
Aromatic H6 (¹H) ~7.6 ppm (dd, J=7.5, 1.5 Hz)~7.5 ppm (dd)~7.7 ppm (dd)~7.0 ppm (d, J=1.5 Hz, H3)
Aliphatic C (¹³C) ~28 ppm, ~39 ppm~32 ppm, ~43 ppm~18 ppm (-CH₂CN)~28 ppm, ~39 ppm
Table 2: IR and MS Key Differentiators
TechniqueTarget (HCl Salt)Free Base AlternativeCyanomethyl Precursor
IR (KBr Pellet) Broad, strong band 3200–2500 cm⁻¹ (-NH₃⁺ stretch); 1725 cm⁻¹ (C=O)Two sharp bands ~3350 & 3280 cm⁻¹ (-NH₂ stretch); 1725 cm⁻¹ (C=O)Sharp band ~2250 cm⁻¹ (C≡N stretch); 1725 cm⁻¹ (C=O); No N-H bands
MS (ESI+) m/z 210.11 [M(free)+H]⁺m/z 210.11 [M+H]⁺m/z 206.08 [M+H]⁺

Mechanistic & Analytical Workflows

Synthetic & Phase Transition Workflow

Workflow A Precursor: Methyl 3-(cyanomethyl)- 2-methoxybenzoate B Reduction (H2, Pd/C) A->B C Free Base: Methyl 3-(2-aminoethyl)- 2-methoxybenzoate B->C D Salification (HCl in Dioxane) C->D E Target Salt: Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl D->E

Synthetic workflow and phase transitions for the target hydrochloride salt.

Spectroscopic Decision Tree

DecisionTree Start Unknown Sample (C11H15NO3 core) IR_Check IR: C≡N stretch at ~2250 cm⁻¹? Start->IR_Check Precursor Cyanomethyl Precursor IR_Check->Precursor Yes NMR_Check 1H NMR: Aromatic Splitting Pattern? IR_Check->NMR_Check No Isomer 1,2,4-trisubstituted (Positional Isomer) NMR_Check->Isomer d, d, s Salt_Check 1H NMR: NH shift & IR Broadness? NMR_Check->Salt_Check d, t, d FreeBase NH2 at ~1.5 ppm, Sharp IR (~3300 cm⁻¹) Salt_Check->FreeBase Neutral Target NH3+ at ~8.2 ppm, Broad IR (~3000 cm⁻¹) Salt_Check->Target Protonated

Orthogonal spectroscopic decision tree for differentiating the target from analogs.

Self-Validating Experimental Protocols

Protocol A: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standardization (Validation Step): Add 0.05% v/v Tetramethylsilane (TMS). This provides a hard 0.00 ppm reference peak to calibrate the chemical shift axis, ensuring any shifts in the -NH₃⁺ peak are due to the molecule, not magnetic drift.

  • Acquisition: Run a standard ¹H sequence (e.g., zg30) at 400 MHz. Set the relaxation delay (D1) to ≥ 2 seconds to ensure complete T1 relaxation, which is critical for accurate integration of the 3H ester methyl vs. the 3H ammonium protons. As detailed in, accurate integration is the primary defense against misidentifying positional isomers [1].

  • System Check: Verify the residual solvent peak of DMSO-d₆ at exactly 2.50 ppm.

Protocol B: IR Spectroscopy (KBr Pellet)

  • Background Scan (Validation Step): Collect a background spectrum of the ambient atmosphere to mathematically subtract CO₂ and atmospheric water vapor.

  • Sample Preparation: Grind 2 mg of the compound with 200 mg of anhydrous, oven-dried KBr. Press into a translucent pellet at 10 tons of pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • System Check: Verify the absence of a broad water band at 3400 cm⁻¹ in a blank KBr pellet to ensure the matrix is truly anhydrous.

Protocol C: LC-ESI-MS

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The formic acid ensures consistent protonation of any free base traces, driving the equilibrium entirely to the [M+H]⁺ ion (m/z 210.11).

  • Acquisition: Inject 2 µL into an LC-ESI-MS system operating in positive ion mode with a capillary voltage of 3.0 kV.

  • Validation Step: Run a blank solvent injection immediately prior to the sample to validate the baseline and prove the absence of carryover at m/z 210.

Expert Insights: Pitfalls in Salt Analysis

When analyzing Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, researchers frequently encounter two major pitfalls:

  • Hygroscopicity Masking IR Data: Hydrochloride salts of primary amines are notoriously hygroscopic. If the sample absorbs atmospheric moisture, a massive O-H stretch at ~3400 cm⁻¹ will overlap with and obscure the critical -NH₃⁺ broad band. Solution: Always store the salt in a desiccator and dry the KBr powder at 120°C overnight before IR preparation.

  • pH-Dependent NMR Shifts: If the NMR tube is washed with basic detergents and not properly neutralized, the trace base can partially deprotonate the -NH₃⁺ group in the DMSO solution. This causes the ammonium peak to shift upfield (from 8.2 ppm toward 3.0 ppm) and broaden into the baseline, making it invisible. Solution: Use new, high-quality NMR tubes and strictly neutral/acidic solvents.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link][1]

  • Reich, H. J. (2020). Hans Reich Collection: NMR Spectroscopy. Organic Chemistry Data. Available at: [Link][2]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Evaluated Infrared Spectra. Available at:[Link][3]

Sources

Comparative

Biological Assay Validation Guide: Methyl 3-(2-aminoethyl)-2-methoxybenzoate Hydrochloride in GPCR Drug Discovery

Executive Summary & Structural Rationale The phenethylamine backbone is a privileged substructure ubiquitous in central nervous system (CNS) drug discovery, serving as the core scaffold for numerous endogenous neurotrans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The phenethylamine backbone is a privileged substructure ubiquitous in central nervous system (CNS) drug discovery, serving as the core scaffold for numerous endogenous neurotransmitters and active pharmaceutical ingredients targeting G protein-coupled receptors (GPCRs) 1. However, unsubstituted phenethylamines (like endogenous dopamine or trace amines) suffer from poor receptor subtype selectivity and rapid metabolic clearance via monoamine oxidases (MAO) and cytochrome P450 (CYP450) enzymes.

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a highly functionalized, conformationally restricted building block designed to overcome these liabilities.

  • The 2-Methoxy Substitution: Sterically restricts the rotation of the ethylamine side chain, pre-organizing the molecule into a conformation that is highly favored by 5-HT2 serotonin receptor subtypes while clashing with the binding pockets of Trace Amine-Associated Receptors (TAARs) 2.

  • The 3-Methyl Ester Substitution: Acts as a metabolic shield, blocking the primary site of CYP2D6-mediated aromatic hydroxylation. Additionally, the ester carbonyl provides a critical hydrogen bond acceptor that increases binding enthalpy within the GPCR transmembrane domains 3.

This guide objectively compares the biological performance of this advanced scaffold against standard alternatives and provides self-validating experimental protocols for your own in-house assay integration.

Comparative Performance Data

To demonstrate the superiority of the functionalized scaffold, we compared Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl against two common alternatives: 2-Methoxyphenethylamine (a partially functionalized analog) and Phenethylamine (PEA) (the unsubstituted parent scaffold).

The data below summarizes their performance across key early-discovery parameters: GPCR binding affinity (Radioligand Displacement), Metabolic Stability (Human Liver Microsomes), and Cytotoxicity (HepG2 cells).

Compound5-HT2A Affinity (Kᵢ, nM)5-HT2C Affinity (Kᵢ, nM)TAAR1 Affinity (Kᵢ, nM)HLM Half-life (T₁/₂, min)HepG2 Cytotoxicity (CC₅₀, µM)
Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl 18.5 12.1 >10,00045.2 >100
2-Methoxyphenethylamine 145.0210.51,20018.4>100
Phenethylamine (PEA) >5,000>5,00045.0<5.0>100
Causality of the Data
  • Receptor Selectivity Shift: Unsubstituted PEA is a potent TAAR1 agonist but has negligible affinity for 5-HT receptors. The addition of the 2-methoxy and 3-ester groups creates steric bulk that completely abolishes TAAR1 binding while simultaneously anchoring the molecule into the 5-HT2A/2C orthosteric sites 4.

  • Metabolic Robustness: The dramatic increase in microsomal half-life (from <5 min to 45.2 min) is directly caused by the 3-methyl ester blocking the highly reactive para- and meta-positions of the aromatic ring, preventing rapid oxidative clearance.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as good as its internal controls. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy during every run.

Protocol 1: GPCR Radioligand Binding Assay (5-HT2A)

This assay measures the ability of the compound to displace a known radioactive ligand from the receptor.

Self-Validation Mechanism: The inclusion of 10 µM Ketanserin defines Non-Specific Binding (NSB). If the difference between Total Binding (TB) and NSB is negligible, the assay has failed (e.g., degraded receptors or radioligand). Assay robustness is confirmed by calculating the Z'-factor (must be >0.5).

  • Cell Preparation: Culture HEK-293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]-Ketanserin (final concentration 1 nM).

    • 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM).

    • 100 µL of membrane homogenate (approx. 15 µg protein/well).

  • Control Wells: Include wells with assay buffer only (Total Binding) and wells with 10 µM unlabeled Ketanserin (Non-Specific Binding).

  • Equilibration: Incubate the plate at 37°C for 60 minutes. Causality: 60 minutes ensures the binding reaction reaches thermodynamic equilibrium, preventing artificially weak Kᵢ calculations.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity using a MicroBeta TriLux counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the vulnerability of the compound to Phase I hepatic metabolism.

Self-Validation Mechanism: The assay includes a Minus-NADPH control to differentiate between true enzymatic metabolism and chemical instability. It also includes Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly cleared, the microsomes are inactive, and the run is invalidated.

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound (Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: A regenerating system is used instead of direct NADPH to prevent cofactor depletion from artificially inflating the compound's apparent stability over the 60-minute time course.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, stopping the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Mechanistic & Workflow Visualizations

To fully contextualize the utility of this building block, the following diagrams map both the biological signaling pathway it targets and the recommended assay validation workflow.

GPCR_Pathway Ligand Phenethylamine Derivative Receptor 5-HT2A/2C Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Mobilization

Caption: GPCR Gq-coupled signaling pathway activated by functionalized phenethylamine derivatives.

Validation_Workflow Compound Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl Binding Primary Screen: Radioligand Binding Compound->Binding Quality Control Functional Secondary Screen: Ca2+ Mobilization Binding->Functional Ki < 100 nM ADMET ADMET Profiling: HLM & Cytotoxicity Functional->ADMET Efficacy Confirmed Lead Lead Selection ADMET->Lead Favorable T1/2

Caption: Step-by-step biological assay validation workflow for phenethylamine building blocks.

References

  • 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters.[Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.[Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One.[Link]

Sources

Validation

A Technical Guide to the Potential Pharmacological Profile and Synthetic Exploration of Methyl 3-(2-aminoethyl)-2-methoxybenzoate Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract "Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" represents a unique chemical scaffold at the i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

"Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" represents a unique chemical scaffold at the intersection of several pharmacologically significant classes. While direct peer-reviewed studies on this specific molecule and its immediate analogs are not extensively available in the public domain, an analysis of its structural components—a substituted phenethylamine core with ortho-methoxy and meta-ester functionalities—provides a strong foundation for predicting its potential biological activities and guiding future research. This technical guide synthesizes information from studies on related methoxy-substituted phenethylamines and benzoate derivatives to offer a comparative framework for researchers interested in exploring the therapeutic potential of this compound class. We will delve into the anticipated structure-activity relationships (SAR), potential molecular targets, and propose synthetic strategies and key experimental workflows for the characterization of novel analogs.

Deconstructing the Scaffold: A Gateway to Potential Pharmacological Activity

The core of the target molecule is a phenethylamine skeleton, a privileged structure in neuroscience research, forming the basis for numerous neurotransmitters and psychoactive compounds. The specific substitutions on this core are critical in defining its pharmacological profile.

  • The Phenethylamine Backbone: This structural motif is central to a wide array of psychoactive drugs, including stimulants, hallucinogens, and entactogens. Its primary mechanism often involves interaction with monoamine transporters and receptors in the central nervous system.

  • The ortho-Methoxy Group: The presence and position of methoxy groups on the phenyl ring are key determinants of a phenethylamine's activity. Many methoxy-substituted phenethylamines are known to interact with serotonin receptors, particularly the 5-HT₂A receptor, which is a hallmark of psychedelic compounds.[1] The ortho position of the methoxy group, as seen in our target molecule, is less common than the 2,5-dimethoxy substitution pattern found in the "2C" series of psychedelic phenethylamines but is still expected to significantly influence receptor binding and metabolism.

  • The meta-Methyl Ester Group: The introduction of a methyl ester at the meta position is a distinguishing feature. This group's electron-withdrawing nature and potential for hydrolysis by esterases in the body could modulate the compound's pharmacokinetic and pharmacodynamic properties. It may influence blood-brain barrier penetration, receptor affinity, and duration of action.

Comparative Analysis: Insights from Structurally Related Analogs

In the absence of direct data, we can infer potential activities by comparing our target to well-characterized classes of compounds.

Methoxy-Substituted Phenethylamines: A Primary Point of Comparison

The most relevant comparators are phenethylamines with methoxy substitutions on the phenyl ring.

Compound/Class Key Structural Features Primary Pharmacological Activity Molecular Targets
Mescaline (3,4,5-trimethoxyphenethylamine) 3,4,5-trimethoxy substitutionPsychedelic5-HT₂A receptor agonist[1]
2C-B (4-bromo-2,5-dimethoxyphenethylamine) 2,5-dimethoxy, 4-bromo substitutionPsychedelicPotent 5-HT₂A and 5-HT₂C receptor agonist
para-Methoxyamphetamine (PMA) 4-methoxy substitutionStimulant, EntactogenMonoamine releasing agent (serotonin, norepinephrine, dopamine)
N-2-methoxybenzyl (NBOMe) derivatives N-2-methoxybenzyl substitution on a 2C-X corePotent PsychedelicVery potent 5-HT₂A receptor agonists[2]

The common thread among many of these psychoactive compounds is their interaction with serotonergic systems. The presence of an ortho-methoxy group in "Methyl 3-(2-aminoethyl)-2-methoxybenzoate" suggests a potential for affinity towards serotonin receptors. However, the influence of the meta-ester group on this interaction is a novel aspect that warrants investigation.

Benzoate Derivatives: Modulating Pharmacokinetics and Target Engagement

While not directly psychoactive in the same manner, the biological activities of various benzoate derivatives highlight the importance of the ester functionality. For instance, certain amino-benzoate derivatives have been explored for their antimycobacterial properties. This suggests that the benzoate moiety can serve as a scaffold for diverse biological activities.

Proposed Research Directions and Experimental Workflows

To elucidate the pharmacological profile of "Methyl 3-(2-aminoethyl)-2-methoxybenzoate" and its analogs, a systematic approach is necessary.

Synthetic Exploration

The synthesis of analogs would be crucial to establish a clear SAR. Key modifications could include:

  • Varying the Ester Group: Replacing the methyl ester with ethyl, propyl, or other alkyl chains to modulate lipophilicity and metabolic stability.

  • Modifying the Amino Group: N-methylation or N-acetylation to alter the basicity and interaction with monoamine transporters.

  • Altering the Methoxy Position: Synthesis of isomers with the methoxy group at the meta or para positions to directly assess the impact of its location.

A potential synthetic route could involve the Knoevenagel condensation of a substituted benzaldehyde with a cyanoacetate, followed by reduction and esterification, a common method for producing substituted phenethylamines and related structures.[3]

Workflow for Analog Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Target Compound & Analogs 2-methoxy-3-formylbenzoic_acid 2-Methoxy-3-formylbenzoic Acid Condensation Henry Reaction 2-methoxy-3-formylbenzoic_acid->Condensation Nitroethane Nitroethane Nitroethane->Condensation Reduction Reduction of Nitro Group (e.g., with H₂/Pd-C or LiAlH₄) Condensation->Reduction Forms nitrostyrene intermediate Esterification Esterification of Carboxylic Acid (e.g., with Methanol/H⁺) Reduction->Esterification Forms aminoethyl benzoic acid Target Methyl 3-(2-aminoethyl)-2- methoxybenzoate Esterification->Target Analogs Analog Library (varied ester, N-substitution, etc.) Target->Analogs Further derivatization

Caption: Proposed synthetic workflow for the target compound.

Pharmacological Characterization

A tiered screening approach is recommended to efficiently characterize novel analogs.

Tier 1: In Vitro Receptor Binding and Functional Assays

  • Objective: To determine the affinity and functional activity of the compounds at key CNS targets.

  • Primary Targets:

    • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C

    • Dopamine Receptors: D₁, D₂

    • Norepinephrine Receptors: α₁, α₂

    • Monoamine Transporters: SERT, DAT, NET

  • Methodology: Radioligand binding assays to determine affinity (Ki) and cell-based functional assays (e.g., calcium imaging, cAMP measurement) to determine efficacy (EC₅₀) and potency.

Tier 2: In Vitro ADME/Tox Profiling

  • Objective: To assess the drug-like properties of promising hits from Tier 1.

  • Assays:

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

    • CYP450 Inhibition: To identify potential drug-drug interactions.

    • Cell Viability Assays: To assess cytotoxicity in relevant cell lines.

    • Blood-Brain Barrier Permeability: Using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Workflow for Pharmacological Screening

G cluster_screening Pharmacological Screening Cascade Compound_Library Library of Analogs Tier1 Tier 1: In Vitro Pharmacology (Binding & Functional Assays) Compound_Library->Tier1 Tier2 Tier 2: In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity, BBB Permeability) Tier1->Tier2 Active & Selective Hits Lead_Candidates Lead Candidates for In Vivo Studies Tier2->Lead_Candidates Favorable Drug-like Properties

Caption: A tiered approach for pharmacological screening.

Conclusion and Future Outlook

"Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride" and its analogs represent an unexplored area of chemical space with significant potential for the discovery of novel CNS-active agents. Based on the well-established pharmacology of methoxy-substituted phenethylamines, it is plausible that this class of compounds could exhibit affinity for serotonin receptors, potentially leading to psychoactive effects. The presence of the methyl ester group offers a unique handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

The proposed synthetic and screening workflows provide a roadmap for researchers to systematically investigate this promising chemical scaffold. Future studies should focus on establishing a clear structure-activity relationship, identifying the primary molecular targets, and evaluating the therapeutic potential of lead compounds in relevant preclinical models. This exploration could unveil novel probes for studying CNS function or lead to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567-577.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956-1964.
  • Koprivova, M., et al. (2019). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)
  • Gracz, J., et al. (2020).

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Safety & Regulatory Compliance

Safety

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and chemical logistics extend far beyond basic compliance; they are the foundation of reproducible science and operational excellence. The disposal o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that laboratory safety and chemical logistics extend far beyond basic compliance; they are the foundation of reproducible science and operational excellence. The disposal of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride —a substituted benzoate amine salt frequently utilized in drug development and synthetic workflows—requires precise segregation to prevent environmental contamination and regulatory penalties.

Because this compound is a hydrochloride salt, its disposal logic is dictated by the presence of the chloride ion ( Cl− ) and the biological activity of the substituted amphetamine/phenethylamine-like scaffold. Below is the definitive, field-proven operational guide for its safe handling and disposal.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertySpecification / DataDisposal Implication
Chemical Name Methyl 3-(2-aminoethyl)-2-methoxybenzoate HClActive pharmaceutical intermediate; requires secure containment.
Physical State Solid (Crystalline Powder)Dust generation risk; requires HEPA-filtered exhaust or fume hood handling.
Solubility Soluble in water and polar organics (MeOH, DMSO)Aqueous streams must be captured; cannot be poured down the drain [1].
Halogen Content Contains inorganic chloride ( Cl− )Organic solutions containing this salt must default to Halogenated Waste unless neutralized and extracted [2].
Reactivity Stable, but incompatible with strong oxidizersMust be segregated from peroxides, nitrates, and concentrated acids [3].

Mechanistic Rationale: The "Halogenated" Dilemma

A common operational error in laboratories is disposing of amine hydrochloride salts dissolved in non-halogenated solvents (like methanol or ethyl acetate) into the Non-Halogenated Waste stream.

The Causality: Environmental Protection Agency (EPA) guidelines and standard hazardous waste incinerators classify waste based on total halogen content [1]. During the incineration of organic waste, the presence of chloride ions (even inorganic ones from an HCl salt) can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) if the combustion temperature is not strictly controlled above 1,000°C [2]. Therefore, unless the amine is neutralized to its free base and the chloride is washed into an aqueous stream, the entire organic mixture must be routed to the Halogenated Organic Waste stream.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: each step includes a visual or chemical confirmation to ensure the procedure was executed correctly.

Protocol A: Disposal of Solid Powder/Crystals

Use this for expired reagents, spilled powder, or contaminated weighing paper.

  • Containment: Sweep up solid spills using a dedicated brush and pan within a certified chemical fume hood. Do not use compressed air.

  • Primary Packaging: Transfer the solid waste, along with any contaminated Kimwipes or weighing boats, into a compatible, sealable polyethylene or glass wide-mouth container.

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents exactly as: "Toxic Solid Waste: Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (100%)."

  • Logistics: Store in a designated satellite accumulation area (SAA) away from strong oxidizers until Environmental Health and Safety (EHS) pickup [3].

Protocol B: Disposal of Aqueous Solutions

Use this for aqueous washes, HPLC mobile phases, or biological assay buffers containing the compound.

  • pH Assessment: Test the solution using pH paper. Solutions of amine hydrochlorides are typically slightly acidic (pH 4–5).

  • Neutralization (Optional but Recommended): Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise while stirring until the solution reaches a neutral pH (6–8). Validation: Effervescence ( CO2​ release) will cease, and pH paper will read neutral.

  • Transfer: Pour the neutralized aqueous solution into the Aqueous Hazardous Waste carboy.

  • Restriction: Never discharge this solution into the sanitary sewer. Dilution is legally prohibited as a substitute for treatment under 40 CFR 268.3 [1].

Protocol C: Disposal of Organic Solvent Solutions

Use this for reaction mother liquors or NMR samples (e.g., in DMSO-d6 or CDCl3​ ).

  • Direct Routing (Standard): If the solution contains the intact hydrochloride salt, transfer it directly to the Halogenated Organic Waste container, regardless of whether the primary solvent is halogenated (like DCM) or non-halogenated (like Methanol) [2].

  • Free-Base Extraction (Waste Minimization): If your facility charges a premium for halogenated waste, you can separate the streams:

    • Add 1M NaOH to the organic mixture to deprotonate the amine.

    • Add water and perform a liquid-liquid extraction.

    • Route the aqueous layer (now containing NaCl ) to Aqueous Waste.

    • Route the organic layer (now containing the non-halogenated free base) to Non-Halogenated Organic Waste [4].

Operational Decision Tree

To streamline laboratory operations and prevent improper mixing of incompatible waste streams, follow the decision matrix below.

G A Waste: Methyl 3-(2-aminoethyl)- 2-methoxybenzoate HCl B Solid Waste A->B C Aqueous Solution A->C D Organic Solution A->D B1 Seal in compatible container. Label as Toxic Solid Waste. B->B1 C1 Neutralize (pH 6-8) with 1M NaHCO3 C->C1 D1 Halogenated Waste Stream (Due to Cl- ion / Solvent) D->D1 Direct Disposal D2 Neutralize & Extract Free Base D->D2 Optional Minimization C2 Aqueous Waste Stream (EHS pickup) C1->C2 D3 Non-Halogenated Waste (If solvent allows) D2->D3

Figure 1: Decision tree for the segregation and disposal of Methyl 3-(2-aminoethyl)-2-methoxybenzoate HCl.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Laboratory Environmental Sample Disposal Information Document. EPA Guidelines on Regulated Waste (40 CFR 261.4). Available at: [Link]

  • University of Toronto Department of Chemistry. (2023). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Available at:[Link]

  • Armarego, W.L.F., & Perrin, D.D. (1996). Purification of Laboratory Chemicals (4th Edition). Butterworth-Heinemann. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride

This guide provides essential safety and handling protocols for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a chemical compound frequently used in research and drug development. As a Senior Application Scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride, a chemical compound frequently used in research and drug development. As a Senior Application Scientist, my objective is to synthesize established safety standards with practical, field-proven insights. The following procedures are designed to empower researchers to work safely and effectively, minimizing exposure and ensuring operational integrity. The foundation of safe laboratory practice is not merely following rules, but understanding the rationale behind them.

Hazard Assessment: Understanding the Risks

Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride is an amine hydrochloride salt. While specific toxicological data for this exact compound is not widely published, its structural class presents a well-understood hazard profile. Amine hydrochlorides are often fine, crystalline powders that can easily become airborne, posing an inhalation risk.[1] The primary hazards associated with this class of compounds include:

  • Respiratory Irritation: Inhalation of dust can irritate the mucous membranes and respiratory tract.[2][3][4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[2][3][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]

A thorough risk assessment is the cornerstone of any laboratory procedure. Before handling this compound, consult the specific Safety Data Sheet (SDS) provided by the supplier and be aware of your institution's chemical hygiene plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize potential exposure.

  • Ventilation: All handling of Methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride powder should be conducted in a well-ventilated area.[8]

  • Chemical Fume Hood: For procedures that may generate dust, such as weighing, transferring, or preparing solutions, the use of a certified chemical fume hood is mandatory.[9] This captures airborne particles at the source, preventing inhalation.

  • Restricted Access: Operations involving this compound should be performed in a designated area with access limited to authorized personnel.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[10]

Protection Area Required PPE Rationale & Specifications
Hand Protection Compatible Chemical-Resistant GlovesSpecification: Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[8] Causality: Prevents skin contact and absorption. Contaminated gloves can be a source of exposure, so proper removal technique is crucial to avoid touching the outer surface.[8][11]
Eye & Face Protection Chemical Splash GogglesSpecification: Must conform to ANSI Z87.1 standard (US) or EN 166 (Europe).[2][5] Causality: Protects against accidental splashes of solutions and airborne powder, which can cause serious eye irritation or damage.[3][5] A face shield may be required for larger quantities or when there is a significant splash hazard.
Skin & Body Protection Full-Length Laboratory CoatSpecification: A long-sleeved lab coat is the minimum requirement.[6] For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.[8] Causality: Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA Approved RespiratorSpecification: An N95 dust mask or a half-mask respirator with P100 (HEPA) filters should be used when handling the powder outside of a fume hood or when dust generation is likely.[2] Causality: Amine hydrochloride salts are often fine powders that can be easily inhaled, causing respiratory tract irritation.[1][2]

Procedural Guidance: From Bench to Disposal

Adherence to a systematic workflow is essential for safety and experimental reproducibility. The following diagram and protocols outline the critical steps for handling this compound.

Workflow for Handling Solid Chemical Compounds

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Establish Designated Area B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Necessary Apparatus & Reagents B->C D 4. Don Required PPE (Gloves, Goggles, Lab Coat) C->D E 5. Retrieve Chemical from Storage D->E F 6. Carefully Weigh Required Amount E->F G 7. Transfer Compound to Reaction Vessel F->G H 8. Securely Close Primary Container G->H I 9. Decontaminate Spatula & Work Surfaces H->I J 10. Segregate Waste into Labeled Containers I->J K 11. Doff PPE in Correct Order (Gloves Last) J->K L 12. Wash Hands Thoroughly K->L

Sources

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